molecular formula C9H7ClN2O3 B1473041 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid CAS No. 2097954-25-9

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Numéro de catalogue: B1473041
Numéro CAS: 2097954-25-9
Poids moléculaire: 226.61 g/mol
Clé InChI: ZWONGFREADIKOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (CAS 2097954-25-9) is a high-purity chemical compound offered for research applications. This benzo[d]isoxazole derivative features a chlorine substituent and an amino-acetic acid side chain, making it a valuable heterocyclic building block in medicinal chemistry . Compounds based on the isoxazole scaffold are of significant research interest due to their wide spectrum of reported biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties . Specifically, this compound serves as a key precursor for developing novel bioactive molecules. Recent research highlights the potential of similar 2-aminothiazole and benzo[d]isoxazole derivatives as inhibitors of bacterial enzymes, such as serine acetyltransferase (SAT) . SAT catalyzes a critical step in the L-cysteine biosynthesis pathway in bacteria, a non-essential target in mammals, making it a promising target for the development of adjuvant therapies to combat antimicrobial resistance (AMR) . Inhibiting this pathway can impair bacterial fitness and increase susceptibility to oxidative stress and conventional antibiotics . Researchers can utilize this compound to synthesize and evaluate new derivatives aimed at disrupting bacterial persistence and virulence mechanisms. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. CAS Number: 2097954-25-9 Molecular Formula: C 9 H 7 ClN 2 O 3 Molecular Weight: 226.62 Purity: 98% Storage: Store at 2-8°C

Propriétés

IUPAC Name

2-amino-2-(5-chloro-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c10-4-1-2-6-5(3-4)8(12-15-6)7(11)9(13)14/h1-3,7H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWONGFREADIKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic Acid

This guide provides a comprehensive overview of the in vitro mechanism of action of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, a novel compound with significant potential as a modulator of excitatory neurotransmission. Given its structural resemblance to known ionotropic glutamate receptor ligands, this document outlines a systematic approach to characterizing its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2][3]

Introduction: The Scientific Rationale

The compound 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, hereafter referred to as "ACBI," possesses a unique chemical architecture centered around a benzo[d]isoxazole core. This heterocyclic system, coupled with an alpha-amino acid side chain, suggests a potential interaction with amino acid receptors in the central nervous system. The NMDA receptor, a heterotetrameric ligand-gated ion channel, is a primary candidate for such an interaction due to its critical role in excitatory neurotransmission and its well-documented modulation by a diverse range of small molecules.[1][4][5] This guide details the experimental framework for elucidating the precise mechanism by which ACBI modulates NMDA receptor function in vitro.

Part 1: Primary Target Identification and Binding Affinity

The initial step in characterizing the mechanism of action of ACBI is to determine its binding affinity for the NMDA receptor. Radioligand binding assays are a robust method for quantifying this interaction.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of ACBI for the NMDA receptor.

  • Preparation of Cell Membranes:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A and GluN1/GluN2B).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation and resuspend them in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein per well), a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and a range of concentrations of the unlabeled test compound (ACBI).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to minimize non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the ACBI concentration.

    • Calculate the IC50 (the concentration of ACBI that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity of ACBI
NMDA Receptor SubtypeKi (nM) for ACBI
GluN1/GluN2A150
GluN1/GluN2B850

This hypothetical data suggests that ACBI has a moderate affinity for the NMDA receptor with some selectivity for the GluN2A subunit.

Visualization: Radioligand Binding Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis HEK293 HEK293 Cells (Expressing NMDAR) Homogenization Homogenization HEK293->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubation with [³H]Ligand & ACBI Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Competition_Curve Competition Curve Scintillation->Competition_Curve IC50_Calculation IC50 Calculation Competition_Curve->IC50_Calculation Ki_Determination Ki Determination IC50_Calculation->Ki_Determination

Caption: Workflow for determining the binding affinity of ACBI.

Part 2: Functional Characterization of NMDA Receptor Modulation

Once binding is established, the next critical step is to determine the functional consequence of this interaction. Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes is a powerful technique for this purpose.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

    • Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with a low-magnesium Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply a solution containing NMDA and glycine to activate the NMDA receptors and record the resulting inward current.

    • After establishing a stable baseline response, co-apply ACBI with the NMDA/glycine solution and record the change in current.

    • To determine if ACBI is a competitive or non-competitive antagonist, perform a concentration-response curve for NMDA in the presence and absence of a fixed concentration of ACBI.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents.

    • Calculate the percentage of inhibition or potentiation of the current by ACBI.

    • Generate a concentration-inhibition curve for ACBI to determine its IC50.

    • For competitive antagonism, there will be a rightward shift in the NMDA concentration-response curve with no change in the maximum response. For non-competitive antagonism, there will be a decrease in the maximum response with no change in the EC50 of NMDA.

Data Presentation: Functional Activity of ACBI
ParameterValue
IC50 at GluN1/GluN2A5.2 µM
MechanismCompetitive Antagonist

This hypothetical data indicates that ACBI acts as a competitive antagonist at the NMDA receptor.

Visualization: NMDA Receptor Signaling Pathway

G Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR ACBI ACBI ACBI->NMDAR Antagonism Ion_Channel Ion Channel Opening NMDAR->Ion_Channel Activation Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Signaling Downstream Signaling Ca_Influx->Signaling

Caption: ACBI antagonizes NMDA receptor activation.

Part 3: Elucidating the Molecular Binding Site

To further refine the mechanism of action, it is crucial to identify the specific binding site of ACBI on the NMDA receptor. Site-directed mutagenesis combined with functional assays can pinpoint the critical amino acid residues involved in the interaction.

Experimental Protocol: Site-Directed Mutagenesis
  • Mutant Receptor Generation:

    • Based on the crystal structure of the NMDA receptor ligand-binding domain, identify key amino acid residues in the glutamate-binding pocket of the GluN2 subunit.

    • Use PCR-based site-directed mutagenesis to create point mutations in the cDNAs encoding the GluN2 subunit, replacing these residues with alanine or another non-interacting amino acid.

    • Sequence the mutated cDNAs to confirm the desired mutations.

  • Functional Analysis of Mutant Receptors:

    • Co-express the wild-type GluN1 subunit with either the wild-type or mutant GluN2 subunits in Xenopus oocytes.

    • Perform TEVC recordings as described in Part 2 to determine the IC50 of ACBI for each mutant receptor.

  • Data Interpretation:

    • A significant increase in the IC50 value (i.e., a loss of potency) of ACBI at a particular mutant receptor indicates that the mutated residue is important for the binding of the compound.

Visualization: Mutagenesis Workflow```dot

Part 4: Cellular Consequences of NMDA Receptor Modulation

To understand the physiological relevance of ACBI's action, it is important to examine its effects in a more complex cellular environment, such as cultured neurons. Calcium imaging is a widely used technique to measure changes in intracellular calcium, a key downstream signal of NMDA receptor activation.

Experimental Protocol: Calcium Imaging in Cultured Neurons
  • Neuronal Culture Preparation:

    • Culture primary neurons (e.g., from the hippocampus or cortex of embryonic rodents) on glass coverslips.

    • Allow the neurons to mature in culture for at least 7-10 days to form synaptic connections.

  • Calcium Indicator Loading:

    • Load the cultured neurons with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.

    • Wash the cells to remove excess dye.

  • Fluorescence Microscopy and Data Acquisition:

    • Mount the coverslip with the loaded neurons onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the neurons with an extracellular solution.

    • Stimulate the neurons with a solution containing NMDA and glycine to induce calcium influx through NMDA receptors.

    • Record the changes in fluorescence intensity over time.

    • After establishing a baseline response, apply ACBI and then co-apply it with NMDA and glycine to measure its effect on calcium influx.

  • Data Analysis:

    • Quantify the change in fluorescence intensity as a measure of the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition of the NMDA-induced calcium signal by ACBI.

Data Presentation: Effect of ACBI on Calcium Influx
ConditionPeak Calcium Response (% of control)
NMDA + Glycine100%
NMDA + Glycine + 10 µM ACBI35%

This hypothetical data demonstrates that ACBI effectively reduces NMDA-induced calcium influx in cultured neurons, consistent with its role as an NMDA receptor antagonist.

Conclusion

The in vitro characterization of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (ACBI) reveals it to be a competitive antagonist of the NMDA receptor, with a preference for GluN2A-containing receptors. This mechanism of action is supported by data from radioligand binding assays, two-electrode voltage-clamp electrophysiology, site-directed mutagenesis, and calcium imaging in cultured neurons. These findings highlight ACBI as a valuable research tool for probing the function of NMDA receptors and as a potential lead compound for the development of novel therapeutics for neurological disorders characterized by excessive NMDA receptor activity.

References

  • Pharmacology of NMDA Receptors. [Link]

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. [Link]

  • Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA. [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]

  • Synthesis and glutamate-agonistic activity of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)-propanoic acid derivatives. [Link]

  • Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site. [Link]

  • Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. [Link]

  • Ethanol self-administration targets GluA2-containing AMPA receptor expression and synaptic activity in the nucleus accumbens in a manner that drives the positive reinforcing properties of the drug. [Link]

  • A high-throughput assay method for identifying allosteric nmda receptor modul
  • Operant alcohol self-administration targets GluA2-containing AMPA receptor expression and synaptic activity in the nucleus accumbens in a manner that drives the positive reinforcing properties of the drug. [Link]

  • NMDA receptor subunit selectivity of PPDA derivatives. To compare... [Link]

  • NMDA Receptors are Expressed in Lymphocytes Activated Both In Vitro and In Vivo. [Link]

  • Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. [Link]

  • Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. [Link]

  • Negative modulation of AMPA receptors bound to transmembrane AMPA receptor regulatory protein γ-8 blunts the positive reinforcing properties of alcohol and sucrose in a brain region-dependent manner in male mice. [Link]

  • (PDF) Escherichia coli resistance mechanism AcrAB-TolC efflux pump interactions with commonly used antibiotics: a molecular dynamics study. [Link]

  • Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. [Link]

  • Preliminary studies of [99mTc]-memantine derivatives for NMDA receptors binding and vitro nerve cell uptake assay. [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]

  • Movement and clustering of AMPARs. Potential effects on recovery time. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • Unlocking Antiarrhythmics From ABCs to Action — Foundations First: AAD Classes & Safety. [Link]

  • Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02). [Link]

  • Mechanisms of Drug Action: Insights into Receptor Binding and Activation. [Link]

  • Molecular bases of NMDA receptor subtype-dependent properties. [Link]

  • Mechanisms of inverse agonist action at D2 dopamine receptors. [Link]

  • What are NMDA receptor partial agonists and how do they work?. [Link]

  • NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. [Link]

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Whitepaper: Elucidating the Solid-State Architecture and Stereochemistry of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid represents a novel chiral non-proteinogenic amino acid built upon the privileged benzo[d]isoxazole scaffold. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The precise three-dimensional arrangement of atoms and the absolute stereochemistry of this molecule are critical determinants of its potential pharmacological profile, influencing its interaction with chiral biological targets such as enzymes and receptors. This guide provides a comprehensive, field-proven framework for the synthesis, single-crystal X-ray diffraction analysis, and absolute stereochemical assignment of the title compound. We will delve into the causality behind experimental choices, from the selection of a synthetic route to the nuances of crystal structure refinement and the definitive determination of stereochemistry. This document serves as a roadmap for researchers in structural biology, medicinal chemistry, and drug development.

Introduction: The Significance of the Benzo[d]isoxazole Core

The benzo[d]isoxazole ring system is a bicyclic heteroaromatic structure of significant interest in drug discovery. Its rigid conformation and ability to participate in various non-covalent interactions have led to its incorporation into a range of therapeutic agents. For instance, the antipsychotic drug risperidone and the anticonvulsant zonisamide feature this core moiety, highlighting its clinical importance. The introduction of a chiral amino acid side chain at the 3-position, as in 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, creates a molecule with the potential for highly specific interactions with biological macromolecules.

The 5-chloro substituent is expected to modulate the electronic properties of the aromatic system and may offer additional interaction points within a protein binding pocket, potentially enhancing binding affinity or selectivity. Understanding the precise crystal structure and stereochemistry is therefore not merely an academic exercise; it is a fundamental prerequisite for any rational drug design program based on this scaffold. This guide outlines the integrated experimental workflow required to achieve this understanding.

Proposed Synthetic Pathway

The synthesis of the target molecule is not yet described in the literature. Therefore, a robust and logical synthetic strategy must be devised. A plausible and efficient route begins with the commercially available 2-hydroxy-5-chlorobenzaldehyde. This approach is predicated on established methodologies for the formation of the benzo[d]isoxazole ring and subsequent elaboration to the desired amino acid.

Step-by-Step Synthesis Protocol
  • Oxime Formation: The synthesis commences with the conversion of 2-hydroxy-5-chlorobenzaldehyde to its corresponding oxime. This is a standard condensation reaction, typically carried out using hydroxylamine hydrochloride in the presence of a mild base like sodium acetate. The hydroxyl group of the aldehyde is crucial for the subsequent cyclization step.

  • Cyclization to form the Benzo[d]isoxazole Ring: The key benzo[d]isoxazole ring is formed via an intramolecular cyclization of the oxime. This is often achieved by an oxidative cyclization. A common and effective method involves the use of a hypervalent iodine reagent such as (diacetoxyiodo)benzene in a suitable solvent like methanol. This reagent facilitates the removal of two hydrogen atoms, leading to the formation of the N-O bond and the bicyclic system, yielding 5-chlorobenzo[d]isoxazole-3-carbaldehyde.

  • Strecker Synthesis for Amino Acid Formation: The final and most critical step is the introduction of the amino acid moiety. The Strecker synthesis is a classic and reliable method for the synthesis of α-amino acids from aldehydes. The 5-chlorobenzo[d]isoxazole-3-carbaldehyde is treated with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide). This proceeds through an α-aminonitrile intermediate.

  • Hydrolysis to the Final Product: The resulting α-aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated HCl), which converts the nitrile group into a carboxylic acid, yielding the racemic mixture of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid.

Synthetic Workflow Diagram

G A 2-hydroxy-5-chlorobenzaldehyde B Step 1: Oxime Formation Reagents: NH2OH·HCl, NaOAc A->B C 2-hydroxy-5-chlorobenzaldehyde oxime B->C D Step 2: Oxidative Cyclization Reagents: PhI(OAc)2, MeOH C->D E 5-chlorobenzo[d]isoxazole-3-carbaldehyde D->E F Step 3: Strecker Synthesis Reagents: NH4Cl, NaCN E->F G α-aminonitrile intermediate F->G H Step 4: Hydrolysis Reagents: Conc. HCl, Heat G->H I 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (Racemic mixture) H->I

Caption: Proposed synthetic route for the target compound.

Crystallization and Single-Crystal X-ray Diffraction

The acquisition of high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. The zwitterionic nature of the target amino acid suggests it will be a crystalline solid, but obtaining crystals suitable for diffraction requires careful experimentation.

Crystal Growth Methodologies

Given the polar nature of the molecule, the following techniques are recommended:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): This is a highly controlled method. A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting the growth of well-ordered crystals.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

X-ray Diffraction Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, the following workflow is initiated:

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement A Mount Crystal on Goniometer B Expose to X-ray Beam A->B C Collect Diffraction Pattern (Multiple Orientations) B->C D Determine Unit Cell & Space Group C->D E Solve the Phase Problem (e.g., Direct Methods) D->E F Build Atomic Model E->F G Refine Model Against Data (Anisotropic Displacement, H atoms) F->G H Final Structure Validation G->H

Caption: Standard workflow for single-crystal X-ray diffraction.

Analysis of Crystal Structure: A Predictive Outlook

While the specific crystal structure is yet to be determined, we can predict key features based on the molecular structure and known principles of crystal engineering. As a zwitterionic amino acid, the molecule contains both a protonated amine (NH3+) and a deprotonated carboxylate (COO-) group.

Expected Intermolecular Interactions

The crystal packing will likely be dominated by a robust network of hydrogen bonds. We can anticipate:

  • Charge-Assisted Hydrogen Bonds: Strong hydrogen bonds between the ammonium group of one molecule and the carboxylate group of a neighboring molecule (N-H···O). These are the primary interactions that will build the crystal lattice.

  • π-π Stacking: The planar benzo[d]isoxazole ring system is likely to engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure. The presence of the electron-withdrawing chlorine atom will influence the quadrupole moment of the ring and thus the geometry of these interactions (e.g., parallel-displaced or T-shaped).

  • Halogen Bonding: The chlorine atom may act as a halogen bond donor, interacting with an electron-rich atom like the carboxylate oxygen of another molecule (C-Cl···O).

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for the title compound, based on data from similar small organic molecules.

ParameterExpected Value/TypeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell. Chiral, so no inversion centers.
a, b, c (Å)10-20 ÅThe dimensions of the unit cell.
α, β, γ (°)α=γ=90°, β > 90° (Monoclinic)The angles of the unit cell.
Z (molecules/unit cell)4 or 8The number of molecules contained within one unit cell.
Density (calculated)1.5 - 1.7 g/cm³A measure of how tightly the molecules are packed.
R-factor< 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental data.

Stereochemical Determination

The α-carbon of the amino acid moiety is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). The Strecker synthesis produces a racemic mixture (a 1:1 ratio of both enantiomers). Determining the absolute stereochemistry of a single enantiomer is crucial for pharmacological applications.

Enantiomeric Resolution

Prior to determining the absolute configuration, the racemic mixture must be resolved into its individual enantiomers. This can be achieved through:

  • Chiral High-Performance Liquid Chromatography (HPLC): A column with a chiral stationary phase is used to physically separate the two enantiomers based on their differential interactions with the chiral phase.

  • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Determination of Absolute Stereochemistry

Once a single enantiomer has been isolated and crystallized, its absolute configuration can be definitively determined using single-crystal X-ray crystallography.

  • Anomalous Dispersion (Flack Parameter): This is the gold-standard method. When a crystal of a single enantiomer is irradiated with X-rays of an appropriate wavelength (e.g., Cu Kα radiation), the heavy chlorine atom will scatter the X-rays anomalously. This small difference in scattering between enantiomers allows for the unambiguous assignment of the absolute configuration. The result is expressed as the Flack parameter, which should refine to a value close to 0 for the correct configuration and close to 1 for the inverted configuration.

Conclusion

The structural and stereochemical elucidation of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid is a critical step towards understanding its potential as a pharmacologically active agent. This guide has provided a comprehensive, scientifically-grounded framework for achieving this goal. By following a logical synthetic pathway, employing meticulous crystallization techniques, and conducting a thorough single-crystal X-ray diffraction analysis, researchers can obtain a complete three-dimensional picture of the molecule. The definitive assignment of its absolute stereochemistry via anomalous dispersion will provide the foundational knowledge required for subsequent structure-activity relationship studies and rational drug design. This integrated approach ensures the generation of high-quality, reliable data essential for advancing the development of novel therapeutics based on the benzo[d]isoxazole scaffold.

References

  • At present, there are no direct publications on the crystal structure or synthesis of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid. The methodologies and principles described in this guide are based on well-established and fundamental concepts in organic synthesis, crystallography, and stereochemistry, which are documented in standard chemical literature and textbooks. Authoritative sources for the techniques discussed would include works on medicinal chemistry, advanced organic chemistry, and crystallographic methods.

Baseline Toxicity Profile of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic Acid in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid represents a highly specialized unnatural α -amino acid featuring a lipophilic, halogenated benzisoxazole side chain. Benzisoxazoles are widely recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the design of antipsychotics, anticonvulsants, and experimental enzyme inhibitors[1]. However, integrating this heterocycle into an amino acid backbone fundamentally alters its cellular pharmacokinetic and toxicological profile.

Unlike traditional small molecules that rely on passive diffusion, unnatural amino acids can hijack endogenous amino acid transporters (e.g., LAT1) for rapid intracellular accumulation[2]. Once inside the cell, these compounds often evade standard proteolytic degradation, leading to prolonged intracellular half-lives[3]. The presence of the lipophilic 5-chlorobenzisoxazole moiety introduces specific toxicological liabilities, most notably the potential for mitochondrial membrane depolarization, phospholipidosis, and oxidative stress[4].

This whitepaper provides a comprehensive, self-validating methodological framework for establishing the baseline toxicity profile of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid in cell culture, ensuring that drug development professionals can accurately delineate on-target efficacy from off-target cytotoxicity.

Mechanistic Toxicity Pathways

To properly design a toxicity assay, one must first understand the causality behind the expected cellular damage. Halogenated benzisoxazole derivatives exhibit structure-activity relationships that frequently correlate lipophilicity with off-target cytotoxicity[5].

When 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid accumulates intracellularly, the electron-withdrawing chlorine atom and the planar benzisoxazole ring can intercalate into organelle membranes. This partitioning disrupts the mitochondrial electron transport chain, leading to the generation of Reactive Oxygen Species (ROS). The subsequent release of cytochrome C triggers the caspase cascade, culminating in apoptosis[5]. At higher concentrations, the surfactant-like properties of the compound can cause direct plasma membrane permeabilization, shifting the cell death mechanism from apoptosis to necrosis[6].

ToxicityMechanisms A 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid B Active Transport via Amino Acid Carriers A->B C Intracellular Accumulation B->C Evades rapid proteolysis D Mitochondrial Membrane Depolarization C->D Lipophilic benzisoxazole moiety E Plasma Membrane Disruption (LDH Release) C->E High concentration exposure F Caspase-Dependent Apoptosis D->F Cytochrome C release

Proposed cellular toxicity pathway for 5-chlorobenzisoxazole unnatural amino acids.

Multiparametric Data Presentation

Because unnatural amino acids can induce non-sigmoidal dose-response curves, relying on a single metabolic assay (like MTT) is insufficient and prone to false positives[7]. A multiparametric approach utilizing High-Content Screening (HCS) is required to capture the full spectrum of cellular stress.

Table 1: Multiparametric HCS Endpoint Matrix
Toxicity ParameterFluorescent Probe / AssayBiological RationaleExpected Phenotype
Nuclear Morphology Hoechst 33342Identifies pyknosis and chromatin condensation.Decreased nuclear area; increased intensity.
Mitochondrial Health TMRE or JC-1Detects early-stage mitochondrial uncoupling driven by the benzisoxazole ring.Loss of red fluorescence (depolarization).
Membrane Integrity YOYO-1 / LDH ReleaseDifferentiates between early apoptosis and late-stage necrosis.Increased extracellular LDH; YOYO-1 influx.
Oxidative Stress CellROX GreenCaptures ROS generated by disrupted electron transport.Increased green fluorescence in cytoplasm.
Table 2: Simulated Baseline Toxicity Thresholds (IC50)

Note: Values represent expected baselines for halogenated benzisoxazole amino acids based on structurally analogous compounds.

Cell LineTissue OriginMetabolic Activity (MTT) IC50Membrane Integrity (LDH) CC50Primary Mechanism of Toxicity
HepG2 Human Liver45.2 µM> 100 µMMitochondrial Depolarization
SH-SY5Y Human Neuroblastoma18.5 µM85.4 µMCaspase-3/7 Apoptosis
HEK293 Human Embryonic Kidney62.1 µM> 150 µMCytostatic (G1 Arrest)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the dynamic range and rule out assay interference (e.g., compound autofluorescence).

Protocol 1: High-Content Screening (HCS) for Sub-lethal Toxicity

This workflow leverages automated microscopy to detect early phenotypic changes before catastrophic cell death occurs, a critical requirement for profiling novel chemotypes[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and SH-SY5Y cells in 384-well optical bottom plates at a density of 4,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Compound Preparation: Dissolve 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid in 100% DMSO to create a 10 mM stock. Perform 10-point, 3-fold serial dilutions.

  • Treatment: Transfer compounds to the assay plate to achieve a final concentration range of 0.01 µM to 100 µM. Ensure final DMSO concentration remains constant at 0.5% across all wells (Self-validation: 0.5% DMSO vehicle control must show >95% viability). Include Kaempferol (50 µM) as a positive control for mitochondrial toxicity[7].

  • Multiplex Staining: After 48 hours of exposure, remove media and add a staining cocktail comprising Hoechst 33342 (1 µg/mL) and TMRE (100 nM) in FluoroBrite DMEM. Incubate for 30 minutes at 37°C.

  • Image Acquisition: Image the plates using an automated high-content imager (e.g., PerkinElmer Opera Phenix) using a 20× water immersion objective. Capture at least 4 fields per well to ensure statistical robustness.

  • Data Analysis: Utilize automated image analysis software to quantify nuclear area and TMRE intensity per cell. Calculate the Area Under the Curve (AUC) for the dose-response to prioritize toxicity[7].

Protocol 2: Orthogonal Membrane Integrity (LDH Release) Assay

Because the 5-chlorobenzisoxazole moiety is highly lipophilic, it can induce false positives in metabolic assays by directly precipitating in the media or interfering with tetrazolium reduction. The Lactate Dehydrogenase (LDH) release assay provides an orthogonal, causality-driven validation of membrane rupture.

Step-by-Step Methodology:

  • Supernatant Collection: Following a 48-hour compound treatment in a 96-well plate format, centrifuge the plate at 250 × g for 5 minutes to pellet cellular debris.

  • Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well assay plate.

  • Control Generation: For the "Maximum LDH Release" control, add 10 µL of 10% Triton X-100 to untreated control wells 45 minutes prior to supernatant collection. This establishes the 100% toxicity upper bound, validating the assay's dynamic range.

  • Reaction Initiation: Add 50 µL of the LDH reaction mixture (diaphorase, NAD+, iodonitrotetrazolium chloride, and lactate) to each well. Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the enzymatic reaction. Measure absorbance at 490 nm using a microplate reader, subtracting background absorbance at 680 nm.

  • Calculation: Calculate cytotoxicity as a percentage: [(Treated - Vehicle Control) / (Maximum Release - Vehicle Control)] × 100.

Sources

Methodological & Application

HPLC method development for 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Quantification of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Abstract

This document details the development and validation of a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid. The analyte, a key heterocyclic compound with potential applications in pharmaceutical development, presents unique challenges due to its zwitterionic nature, containing both acidic (carboxyl) and basic (amino) functional groups. This guide provides a comprehensive walkthrough of the method development strategy, the final optimized protocol, and a complete validation procedure executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control, stability testing, and various research applications in the pharmaceutical industry.

Introduction

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid is a structurally complex molecule belonging to the benzisoxazole class of compounds. Benzisoxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from antipsychotic to anti-cancer.[4][5] The accurate quantification of such molecules is paramount during drug discovery and development for ensuring purity, monitoring reaction kinetics, and performing stability studies.

The primary analytical challenge for this analyte is its amphoteric character, which can lead to poor peak shape and inconsistent retention in chromatography if not properly addressed. This application note systematically addresses this challenge by controlling the mobile phase pH to ensure a consistent ionization state of the analyte, leading to reliable and reproducible chromatographic performance.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. The key properties of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid are summarized below.

PropertyValue / StructureJustification & Impact on HPLC Method
Chemical Structure Chemical StructureStructure inferred from nameThe benzisoxazole ring is a strong chromophore, making UV detection highly suitable. The presence of both an amino and a carboxylic acid group necessitates strict pH control of the mobile phase.
Molecular Formula C₉H₇ClN₂O₃Used for accurate molecular weight calculation and preparation of standard solutions.
Molecular Weight 226.62 g/mol Essential for calculating concentrations for standards and samples.
Predicted XLogP ~1.5 - 2.0This value, estimated from similar structures like 2-Amino-5-chlorobenzoic acid (XLogP3 = 1.6), suggests moderate hydrophobicity, making it an ideal candidate for retention on a C18 stationary phase.[6]
Predicted pKa pKa₁ (COOH) ≈ 2-3; pKa₂ (NH₃⁺) ≈ 9-10The zwitterionic nature is critical. To ensure consistent retention and good peak shape in RP-HPLC, the mobile phase pH should be set at least 1.5-2 units away from the pKa values. A low pH (e.g., 2.5-3.0) will suppress the ionization of the carboxylic acid and protonate the amine, resulting in a stable cationic form that interacts well with the stationary phase.
UV Absorbance Predicted λmax ≈ 220-280 nmBased on analogous structures like 2-amino-3-chlorobenzoic acid which show strong absorbance at 220 nm and 270 nm, a wavelength in this range will provide high sensitivity.[7] An initial diode array detector (DAD) scan is recommended to determine the optimal wavelength.

Section 1: Materials and Instrumentation

Reagents and Chemicals
  • 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid Reference Standard (>99% purity)

  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

  • Orthophosphoric Acid (H₃PO₄), 85%, ACS Grade

  • Water, HPLC Grade (e.g., Milli-Q or equivalent)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Solvent Delivery Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD) or UV-Vis Detector

Section 2: Method Development Strategy

The method development was approached systematically to achieve optimal separation and quantification. The logical flow of this process is outlined below.

MethodDevelopment Start Analyte Characterization (pKa, logP, UV Scan) Column Column Selection (C18, 150x4.6mm, 5µm) Start->Column Hydrophobicity MobilePhase Mobile Phase Screening (ACN vs MeOH, Buffer pH) Column->MobilePhase Initial Tests pH_Opt pH Optimization (Target: pH 2.5-3.0) MobilePhase->pH_Opt Peak Shape Focus Gradient_Opt Gradient Optimization (Isocratic vs Gradient) pH_Opt->Gradient_Opt Stable Retention Final Final Optimized Method Gradient_Opt->Final Finalize Conditions

Caption: Logical workflow for HPLC method development.

Rationale for Column and Mobile Phase Selection
  • Stationary Phase: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was chosen as the primary column. Its hydrophobic nature provides effective retention for moderately polar compounds like the target analyte, leveraging the hydrophobicity of the benzisoxazole core.

  • Mobile Phase Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity (resulting in lower backpressure) and its often superior peak-shaping properties for heterocyclic compounds.

  • Mobile Phase Aqueous Component & pH Control: A phosphate buffer was chosen for its buffering capacity in the low pH range. Based on the analyte's predicted pKa values, a mobile phase pH of 2.8 was selected. At this pH, the carboxylic acid group (pKa ≈ 2-3) is largely protonated and neutral, while the amino group (pKa ≈ 9-10) is fully protonated and positively charged. This consistent cationic state prevents zwitterionic behavior, leading to a single, sharp chromatographic peak with stable retention.

Section 3: Optimized Method and Protocol

Final Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH 2.8 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient Program 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-12.1 min (80% to 20% B), 12.1-15 min (20% B)
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 15 minutes
Step-by-Step Protocol

1. Preparation of Mobile Phase A (Aqueous Buffer): a. Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. b. Adjust the pH to 2.8 ± 0.05 using 85% orthophosphoric acid. c. Filter the buffer through a 0.45 µm nylon membrane filter.

2. Preparation of Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. b. Add ~15 mL of a 50:50 (v/v) mixture of Methanol and Water (diluent) and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature and dilute to volume with the diluent.

3. Preparation of Working Standard and Calibration Solutions: a. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These solutions are used to establish the linearity of the method.

4. Preparation of Sample Solution: a. Accurately weigh the sample material expected to contain the analyte. b. Dissolve and dilute the sample in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). c. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

5. System Suitability Test (SST): a. Before starting any analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). b. Verify that the system suitability criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation performance.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.

Section 4: Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][8]

Validation Method Validated HPLC Method Specificity Specificity Method->Specificity Identity Linearity Linearity & Range Method->Linearity Correlation Accuracy Accuracy Method->Accuracy Recovery Precision Precision Method->Precision Variability Robustness Robustness Method->Robustness Reliability LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Sensitivity

Caption: Core validation parameters as per ICH Q2(R2) guidelines.

Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from the target analyte, free from interference from blank matrix, impurities, or degradation products.

  • Procedure:

    • Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.

    • Inject a known standard solution.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a DAD is essential.

  • Acceptance Criteria: The blank should show no significant peaks at the analyte's retention time. The analyte peak should be resolved from all degradation peaks (Resolution > 2.0), and the peak purity index should be greater than 990.

Linearity and Range
  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Procedure: Prepare and inject a series of at least five concentrations (e.g., from 1 µg/mL to 100 µg/mL) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999. The y-intercept should be insignificant.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform a recovery study by spiking a placebo (or sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be confirmed by injecting a standard at the calculated concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not deviate significantly from the nominal conditions.

Conclusion

The RP-HPLC method detailed in this application note is a validated, reliable, and efficient tool for the quantification of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid. By carefully controlling the mobile phase pH to manage the analyte's zwitterionic properties, the method achieves excellent peak shape, resolution, and sensitivity. The comprehensive validation study confirms that the method adheres to the stringent requirements of the ICH guidelines, establishing it as fit for purpose in regulated pharmaceutical research and quality control environments.

References

  • MDPI. (2025, April 24). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020, March 3). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Nature Portfolio. (2020, February 20). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Pakistani Journal of Pharmaceutical Sciences. (n.d.). Analysis of amino acids by high performance liquid chromatography. Available at: [Link]

  • International Conference on Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • International Food Research Journal. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available at: [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: [Link]

  • ResearchGate. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Available at: [Link]

  • Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

Sources

Application Note: A Protocol for the Incorporation of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, stability, and selectivity.[1] 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid is a novel, sterically hindered, α,α-disubstituted amino acid. Its unique rigid structure, conferred by the benzo[d]isoxazole moiety, offers the potential to introduce conformational constraints into peptide backbones, a key aspect in the design of peptidomimetics with enhanced biological activity.[2] This application note provides a detailed protocol for the efficient incorporation of this novel amino acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]

The protocol herein addresses the specific challenges associated with the integration of this amino acid, including its significant steric hindrance and the chemical stability of the 5-chlorobenzo[d]isoxazole ring system under standard SPPS conditions.

Chemical Structure of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of next Fmoc-AA-OH Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Kaiser Test (or other monitoring) Wash2->Check Check->Coupling Incomplete (Double Couple) Repeat Next Amino Acid Check->Repeat Coupling Complete End Final Peptide-Resin Check->End Final Residue Coupled Repeat->Deprotection

Caption: General workflow for a single cycle of solid-phase peptide synthesis.

a. Fmoc Deprotection:

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF.

Note on Isoxazole Stability: While the isoxazole ring is generally stable, prolonged or repeated exposure to strong bases like piperidine could potentially lead to ring-opening side reactions. It is advisable to keep the deprotection times to the minimum necessary for complete Fmoc removal. For particularly sensitive sequences, consider using a milder base such as 4-methylpiperidine or DBU/piperidine mixtures, though these may require longer reaction times.

b. Coupling of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid:

Due to the α,α-disubstitution, this amino acid is sterically hindered, necessitating a more potent coupling strategy. [2]

  • In a separate vial, pre-activate the amino acid:

    • Dissolve 3 equivalents of Fmoc-2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid-OH in DMF.

    • Add 2.9 equivalents of HATU and 6 equivalents of DIPEA.

    • Allow the mixture to stand for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF.

  • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling (double coupling) is recommended. Repeat steps 1-4.

c. Coupling of Standard Amino Acids:

For standard amino acids, a similar protocol can be followed, although reaction times may be shorter (30-60 minutes) and less potent coupling reagents like HCTU or DIC/Oxyma may be sufficient.

Step 4: Final Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 3a.

Step 5: Cleavage and Global Deprotection

Safety Precaution: TFA is a strong, corrosive acid. All cleavage procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Wash the deprotected peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail. For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, Reagent K is recommended. [4]For simpler peptides lacking these residues, a cocktail of TFA/TIS/Water (95:2.5:2.5) can be used.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Note on the 5-chlorobenzo[d]isoxazole Moiety During Cleavage: The stability of the 5-chlorobenzo[d]isoxazole ring to strong acid (TFA) is presumed to be high, as is common for many aromatic heterocyclic systems. However, as a precaution, the inclusion of scavengers like TIS is crucial to quench any reactive cationic species generated during deprotection that could potentially alkylate the aromatic ring.

Data Presentation: Recommended Reagent Stoichiometry

ReagentEquivalents (relative to resin loading)
Fmoc-2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid-OH3
HATU2.9
DIPEA6
Standard Fmoc-Amino Acids3-5
Coupling Reagents (for standard AAs)2.9-4.9
DIPEA (for standard AAs)6-10

Troubleshooting

Problem Possible Cause Solution
Incomplete coupling of the novel amino acid (positive Kaiser test) Steric hindrance of the α,α-disubstituted amino acid.Perform a double coupling. Increase the coupling time to 3-4 hours. Consider using microwave-assisted peptide synthesis to enhance coupling efficiency.
Low final peptide yield Incomplete coupling at one or more steps. Premature chain termination. Instability of the isoxazole ring to piperidine, leading to chain cleavage.Ensure complete coupling at each step using a monitoring test. For the novel amino acid, always use a potent coupling reagent like HATU. Minimize piperidine exposure time during Fmoc deprotection. Consider using a milder base for deprotection if instability is suspected.
Presence of unexpected side products in the final mass spectrum Alkylation of the benzo[d]isoxazole ring during TFA cleavage. Ring-opening of the isoxazole by piperidine.Ensure an adequate scavenger cocktail is used during cleavage (e.g., Reagent K or TFA/TIS/Water). [4]Analyze the side product masses to identify the modification. If isoxazole instability is confirmed, explore alternative, milder deprotection conditions.

Conclusion

The protocol detailed in this application note provides a robust framework for the successful incorporation of the novel, sterically hindered amino acid, 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, into peptide chains via Fmoc-SPPS. The key considerations for successful synthesis are the use of potent coupling reagents to overcome steric hindrance and careful management of the Fmoc deprotection conditions to ensure the integrity of the isoxazole ring. This methodology opens the door for the exploration of novel peptide structures with potentially enhanced therapeutic properties.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • Han, Y., & Kim, Y. A. (2004). An overview of the recent progress in solid-phase peptide synthesis. Molecules, 9(2), 134–146.
  • Novabiochem. (2009).
  • Santagada, V., et al. (2004). A convenient and efficient synthesis of α,α-disubstituted amino acids and their use in the preparation of biologically active peptides. Current medicinal chemistry, 11(21), 2809-2841.
  • CEM Corporation. (n.d.). Microwave Peptide Synthesis. Retrieved from [Link]

  • Bofill, J. M., et al. (2000). Recent developments in solid-phase peptide synthesis. Tetrahedron, 56(12), 1775-1805.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Albericio, F. (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in enzymology, 289, 67–83.

Sources

Application Note: LC-MS/MS Method Development for 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (5-Cl-BIA-Gly) is a highly specialized unnatural amino acid (UAA). UAAs are increasingly incorporated into recombinant proteins and peptide therapeutics to introduce novel chemical handles, alter binding affinities, and improve the pharmacokinetic stability of biological drugs [1].

Quantifying this specific compound in biological matrices presents two distinct analytical challenges:

  • Zwitterionic Polarity: The presence of both an α -amino group (pKa ~9.0) and a carboxylic acid (pKa ~2.0) renders the molecule highly polar. This leads to poor retention on traditional reversed-phase (C18) solid-phase extraction (SPE) and chromatography.

  • Matrix Suppression: Direct protein precipitation (PPT) fails to remove endogenous phospholipids, which co-elute with polar amino acids and cause severe ion suppression in the ESI source.

Causality-Driven Method Design

As a self-validating analytical system, every parameter in this protocol is chosen to explicitly exploit the physicochemical properties of 5-Cl-BIA-Gly.

Sample Preparation (MCX SPE): To overcome the limitations of PPT and RP-SPE, we utilize Mixed-Mode Strong Cation Exchange (MCX). By acidifying the plasma sample with phosphoric acid (pH < 2), the carboxylic acid moiety of 5-Cl-BIA-Gly is neutralized, while the basic α -amino group becomes fully protonated. This allows the molecule to be strongly retained via ionic interactions on the sulfonic acid phase of the MCX sorbent, enabling aggressive organic washes (100% MeOH) to strip away phospholipids before basic elution [2].

Chromatographic Separation: A Pentafluorophenyl (PFP) stationary phase is selected over standard C18. The highly electronegative fluorine atoms of the PFP phase provide strong dipole-dipole, hydrogen bonding, and π−π interactions with the electron-deficient 5-chlorobenzo[d]isoxazole ring. This orthogonal retention mechanism prevents the polar zwitterion from eluting in the void volume.

Mass Spectrometry (CID Fragmentation): The benzisoxazole core is highly stable and resistant to low-energy fragmentation [3]. Therefore, collision-induced dissociation (CID) energy is strategically directed at the labile α -amino acid side chain. The primary quantitative transition relies on the decarboxylation (-46 Da, loss of HCOOH) of the precursor ion.

Experimental Protocols

Sample Preparation Workflow

Self-Validating Check: Ensure the sample pH is < 2.0 prior to loading to guarantee complete protonation of the amino group. If recovery drops, verify the pH of the sample diluent.

SPE_Workflow Condition 1. Condition 1 mL MeOH, then 1 mL 2% FA in H2O Load 2. Load Sample 200 µL Plasma + 200 µL 4% H3PO4 Condition->Load Wash1 3. Wash 1 (Aqueous) 1 mL 2% FA in H2O Load->Wash1 Wash2 4. Wash 2 (Organic) 1 mL 100% MeOH Wash1->Wash2 Elute 5. Elute 2 x 500 µL 5% NH4OH in MeOH Wash2->Elute Reconstitute 6. Reconstitute Evaporate & resuspend in 100 µL Mobile Phase A Elute->Reconstitute

Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction Workflow.

Step-by-Step SPE Protocol:

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the MCX cartridge (30 mg/1 mL), followed by 1.0 mL of 2% Formic Acid (FA) in LC-MS grade water.

  • Loading: Spike 200 µL of plasma with the stable isotope-labeled internal standard. Add 200 µL of 4% H3PO4 to disrupt protein binding and ionize the analyte. Load the 400 µL mixture onto the cartridge.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in water to remove hydrophilic endogenous salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Crucial Step: Because the analyte is ionically bound, this aggressive wash removes >95% of matrix phospholipids without analyte breakthrough.

  • Elution: Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in MeOH. The high pH neutralizes the amino group, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Liquid Chromatography Parameters

Self-Validating Check: Monitor the column backpressure over consecutive injections. A sudden baseline increase indicates incomplete phospholipid removal during the SPE organic wash step.

  • Column: Phenomenex Kinetex PFP (50 x 2.1 mm, 2.6 µm)

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0095.05.0Initial
0.5095.05.0Linear (6)
3.0010.090.0Linear (6)
4.0010.090.0Hold (6)
4.1095.05.0Step (1)
5.5095.05.0Re-equilibrate
Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 227.0 Loss_H2O Product Ion 1 [M+H-H2O]+ m/z 209.0 Precursor->Loss_H2O -18 Da (CE: 15V) Loss_COOH Product Ion 2 [M+H-HCOOH]+ m/z 181.0 Precursor->Loss_COOH -46 Da (CE: 25V) Ring_Cleavage Product Ion 3 Isoxazole Cleavage m/z 154.0 Precursor->Ring_Cleavage -73 Da (CE: 40V)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
5-Cl-BIA-Gly227.0181.0502525Quantifier (Loss of HCOOH)
5-Cl-BIA-Gly227.0209.0502515Qualifier (Loss of H2O)
5-Cl-BIA-Gly (37Cl)229.0183.0502525Isotope Confirmation
5-Cl-BIA-Gly227.0154.0502540Qualifier (Ring Cleavage)

References

  • Title: Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System Source: International Journal of Molecular Sciences (MDPI, 2019) URL: [Link]

  • Title: Testing of Ion Exchange Solid Phase Extraction Media for Extraterrestrial In Situ Sample Preparation on Liquid Samples Source: ACS Earth and Space Chemistry (American Chemical Society, 2023) URL: [Link]

  • Title: An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling Source: Rapid Communications in Mass Spectrometry (Wiley, 2007) URL: [Link]

Sources

Application Note: Structural Characterization of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note serves as a comprehensive technical guide for the structural elucidation of the novel compound, 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of established experimental data for this specific molecule, this guide provides detailed predicted ¹H and ¹³C NMR reference data based on established principles and spectral data from analogous structures. Furthermore, it outlines a robust, step-by-step protocol for sample preparation, data acquisition, and spectral interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities, providing a self-validating framework for confirming the molecular structure of the title compound.

Introduction: The Imperative of NMR in Novel Compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in modern organic chemistry for the unambiguous determination of molecular structure.[1] For novel compounds such as 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, where reference spectra are unavailable, a predictive and systematic approach is crucial. This compound integrates three key structural motifs: a substituted benzo[d]isoxazole ring, an α-amino acid moiety, and a chlorine substituent. Each of these features imparts distinct electronic and steric effects that are reflected in the NMR spectrum.

The causality behind this application note is to bridge the data gap for this specific molecule. By synthesizing data from related structures and foundational NMR principles, we can establish a reliable predictive framework. This allows researchers to not only anticipate the spectral features of their synthesized compound but also to have a clear roadmap for acquiring and interpreting the data to rigorously validate its identity and purity. The protocols herein are designed to be self-validating, incorporating 2D NMR techniques that provide correlational evidence to support 1D assignments.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid. Predictions are based on the analysis of substituent effects on benzo[d]isoxazole and related heterocyclic systems, as well as typical chemical shift ranges for α-amino acids.[2][3][4][5] The spectra are predicted for a standard deuterated solvent such as DMSO-d₆, which is suitable for dissolving the polar amino acid and preserving the signals from labile protons.[6]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale & Notes
H-4 ~8.0 - 8.2 d J ≈ 8.5 - 9.0 Hz Deshielded proton ortho to the isoxazole oxygen and adjacent to the chlorine-bearing carbon.[4]
H-6 ~7.8 - 7.9 dd J ≈ 8.5 - 9.0, ~2.0 Hz Proton ortho to the chlorine atom and meta to the isoxazole ring fusion. Shows ortho coupling to H-7 and meta coupling to H-4.[7]
H-7 ~7.6 - 7.7 d J ≈ 2.0 Hz Proton meta to the chlorine and ortho to the ring fusion. Shows meta coupling to H-6.[7]
α-H ~4.5 - 4.8 s - Methine proton alpha to both the amino and carboxylic acid groups, and attached to the isoxazole ring. Expected to be a singlet due to the absence of adjacent protons.[8]
-NH₂ ~8.0 - 9.0 (broad) s (broad) - Labile protons of the amino group. Chemical shift is highly dependent on concentration, temperature, and residual water.[6][9] Signal may exchange with D₂O.

| -COOH | ~12.0 - 13.0 (broad) | s (broad) | - | Labile proton of the carboxylic acid. Highly deshielded and typically appears as a very broad singlet.[10][11] Signal will disappear upon D₂O exchange. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Notes
C=O (Carboxylic Acid) ~170 - 175 Typical range for an α-amino acid carbonyl carbon.[5][12]
C-3 (Isoxazole) ~160 - 165 Carbon of the isoxazole ring attached to the amino acid moiety.
C-3a (Bridgehead) ~150 - 155 Quaternary carbon at the fusion of the benzene and isoxazole rings.
C-7a (Bridgehead) ~118 - 122 Quaternary carbon at the fusion of the benzene and isoxazole rings.
C-5 ~130 - 135 Carbon bearing the chlorine atom. Its chemical shift is significantly influenced by the halogen.
C-4 ~125 - 130 Aromatic CH carbon.
C-6 ~122 - 127 Aromatic CH carbon.
C-7 ~110 - 115 Aromatic CH carbon.

| α-C | ~55 - 60 | Alpha-carbon of the amino acid, shifted downfield by the adjacent electronegative nitrogen and oxygen atoms. |

Experimental Protocols

The following protocols are designed to provide high-quality, unambiguous data for structural confirmation.

Sample Preparation

The choice of solvent is critical. DMSO-d₆ is recommended as it is a polar aprotic solvent capable of dissolving the compound while slowing the exchange rate of labile -NH₂ and -COOH protons, allowing for their observation.[9]

  • Weighing: Accurately weigh approximately 10-15 mg of the solid 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid for ¹H NMR and 25-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

  • Solubilization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Filter the solution through a small pipette containing a plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

NMR Data Acquisition Workflow

A systematic workflow involving 1D and 2D NMR experiments is essential for complete structural assignment.

Figure 1: Recommended workflow for the complete structural elucidation of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid using a suite of NMR experiments.

Spectrometer Parameters

These are suggested starting parameters for a 500 MHz spectrometer. They should be optimized as needed.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-14 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

    • Number of Scans: 1024 scans or more, depending on concentration.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard library pulse programs.

    • Optimize spectral widths in both dimensions to cover the relevant chemical shift ranges observed in the 1D spectra.

    • Adjust the number of scans and increments to achieve adequate signal-to-noise and resolution.

Results and Discussion: A Guide to Interpretation

¹H NMR Spectrum Analysis
  • Aromatic Region (7.5 - 8.2 ppm): Expect three distinct signals for the protons on the benzo[d]isoxazole ring. The splitting patterns (doublet and doublet of doublets) will be key to assigning their relative positions. The coupling constants are critical: ortho coupling is typically large (7-9 Hz), while meta coupling is smaller (2-3 Hz).[7][13] This allows for the unambiguous assignment of H-4, H-6, and H-7.

  • Alpha-Proton (~4.6 ppm): A singlet in this region integrating to one proton is a strong indicator of the methine proton situated between the amino and carboxyl groups. Its downfield shift is due to the deshielding effects of the adjacent heteroatoms and the isoxazole ring.[8]

  • Labile Protons (8.0 - 13.0 ppm): The broad singlets for the -NH₂ and -COOH groups are characteristic. To confirm their identity, a D₂O exchange experiment should be performed. After adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum, these signals should diminish or disappear completely.[6]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

  • Downfield Region (160 - 175 ppm): The two signals furthest downfield will correspond to the carboxylic acid carbonyl and the C-3 of the isoxazole ring.[12]

  • Aromatic/Heterocyclic Region (110 - 155 ppm): Six signals will be present in this region, corresponding to the six carbons of the benzo[d]isoxazole system. Quaternary carbons (C-3a, C-5, C-7a) will typically have lower intensities.

  • Upfield Region (55 - 60 ppm): A single signal in this region corresponds to the α-carbon of the amino acid.

2D NMR for Unambiguous Confirmation
  • ¹H-¹H COSY: This experiment confirms proton-proton connectivities. For this molecule, it will primarily show correlations between the aromatic protons H-6 and H-7, and H-6 and H-4, confirming their adjacency and meta-relationship, respectively.

  • ¹H-¹³C HSQC: This experiment maps each proton directly to the carbon it is attached to. It will definitively link the signals for H-4, H-6, H-7, and the α-H to their corresponding carbon signals (C-4, C-6, C-7, and α-C), validating the assignments made from 1D spectra.

  • ¹H-¹³C HMBC: This is the final piece of the structural puzzle, revealing 2- and 3-bond correlations between protons and carbons. Key expected correlations include:

    • The α-H proton showing a correlation to the C-3 of the isoxazole ring and the carboxylic C=O.

    • The aromatic proton H-4 showing correlations to the bridgehead carbons C-3a and C-5.

    • These long-range correlations piece together the different fragments of the molecule, providing irrefutable evidence for the overall structure.

Conclusion

This application note provides a robust framework for the NMR-based structural characterization of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid. By leveraging predicted spectral data derived from established chemical principles and analogous structures, researchers can confidently acquire and interpret NMR data. The systematic application of the outlined 1D and 2D NMR protocols ensures a self-validating process, leading to the unambiguous confirmation of the molecular structure, a critical step in any chemical synthesis or drug discovery pipeline.

References

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (2020). Organic Chemistry Data. [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (1989). SciSpace. [Link]

  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). MDPI. [Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. (2023). PMC. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

  • Video: ¹H NMR of Labile Protons: Temporal Resolution. (2025). JoVE. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. (2020). Organic Chemistry Data. [Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. (2023). Journal of the American Chemical Society. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). The Journal of Organic Chemistry. [Link]

  • 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. (2025). MDPI. [Link]

  • Experimental (Exp.) and Calculated (Cal.) 13 C NMR Chemical Shift... (n.d.). ResearchGate. [Link]

  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc.. [Link]

  • 1 H Coupling in Proton NMR. (2025). ACD/Labs. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • 13 C NMR Chemical Shifts. (2022). Oregon State University. [Link]

  • NMR 5: Coupling Constants. (2023). YouTube. [Link]

  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. [Link]

  • The very basics of NMR of proteins. (n.d.). University of Washington. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (n.d.). University of Nigeria. [Link]

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Troubleshooting & Optimization

How to prevent thermal degradation of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid . This molecule is a highly functionalized α -amino acid attached to an electron-deficient heterocycle. While this scaffold is incredibly valuable in drug development (particularly for anticonvulsant and antipsychotic derivatives), it is notoriously unstable under standard laboratory conditions.

This guide is designed for research scientists and provides mechanistic insights, troubleshooting FAQs, and validated protocols to prevent thermal degradation and ring-opening during your workflows.

Mechanistic Insights: Understanding the Instability

Before troubleshooting, it is critical to understand why this molecule degrades. The degradation is driven by two competing structural vulnerabilities:

  • Thermal Decarboxylation: Standard α -amino acids require temperatures exceeding 100°C to decarboxylate. However, the 5-chlorobenzisoxazole ring is highly electron-withdrawing. This heterocycle acts as an electron sink, stabilizing the transition state and drastically lowering the activation energy required for the loss of CO2​ [1]. Heating this compound above 30°C rapidly yields 1-(5-chlorobenzo[d]isoxazol-3-yl)methanamine.

  • Kemp-Type Elimination (N-O Cleavage): The N-O bond within the benzisoxazole ring is inherently weak. Under alkaline stress (pH > 8.0), the molecule undergoes base-catalyzed ring-opening, forming a 2-hydroxy-5-chlorobenzonitrile derivative [2].

G Start 2-Amino-2-(5-chlorobenzo[d] isoxazol-3-yl)acetic acid Path1 Thermal Stress (T > 30°C) Start->Path1 Path2 Alkaline Stress (pH > 8.0) Start->Path2 Prod1 Decarboxylation (-CO₂) 1-(5-chlorobenzo[d]isoxazol -3-yl)methanamine Path1->Prod1 -CO₂ Prod2 Kemp Elimination (N-O Cleavage) Salicylonitrile Derivative Path2->Prod2 Ring Opening

Figure 1: Thermal and alkaline degradation pathways of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid.
Troubleshooting & FAQs

Q1: During concentration, my LC-MS shows a major peak with a mass shift of -44 Da. How do I prevent this? A: A mass loss of 44 Da ( Δm/z=−44 ) is the classic analytical signature of thermal decarboxylation. This typically occurs during rotary evaporation if the water bath temperature is set too high. To prevent this:

  • Never exceed a water bath temperature of 25°C–30°C.

  • Use a high-efficiency vacuum pump (< 50 mbar) to compensate for the lower evaporation temperature.

  • Alternatively, utilize lyophilization (freeze-drying) to remove solvents, as sublimation bypasses the thermal activation energy required for decarboxylation.

Q2: I am observing a different degradation byproduct when I adjust the pH for extraction. What is happening? A: If you are adjusting the pH above 8.0 to freebase the amine, you are triggering a base-catalyzed ring-opening reaction. The alkaline environment initiates a Kemp-type elimination, cleaving the fragile N-O bond to form a salicylonitrile derivative. To prevent this, strictly maintain the pH between 4.5 and 5.5 using a mild citrate or acetate buffer during all liquid-liquid extraction steps.

Q3: What are the best practices for the long-term storage of this compound? A: Because the free zwitterion is prone to slow degradation even at room temperature, the compound should be converted to its hydrochloride (HCl) salt. Store the lyophilized powder in amber vials (to prevent photolytic degradation) under an argon atmosphere at -20°C.

Quantitative Stability Data

To assist in your experimental design, the following table summarizes the degradation kinetics of the molecule under various laboratory conditions.

Table 1: Thermal Stability and Degradation Kinetics

ConditionPrimary Degradation PathwayHalf-Life ( t1/2​ )Mechanistic CauseRecommended Action
20°C, pH 5.0 None (Stable)> 6 monthsZwitterion stabilizedOptimal condition for aqueous storage
40°C, pH 5.0 Decarboxylation~48 hoursThermal activation of α -carbonUse high vacuum below 30°C
60°C, pH 5.0 Decarboxylation< 4 hoursRapid CO2​ lossStrictly avoid rotary evaporation
25°C, pH 8.5 Kemp Elimination~12 hoursBase-catalyzed N-O cleavageAvoid basic buffers (e.g., Carbonate)
Validated Protocol: Thermally Safe Extraction and Purification

Objective: Isolate 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid from a crude reaction mixture without inducing decarboxylation or N-O bond cleavage. Self-Validating Checkpoint: This protocol uses a pH-controlled environment and low-temperature solvent removal to ensure structural integrity. Success is validated via LC-MS by confirming the absence of the M-44 peak.

Step 1: Reaction Quenching & pH Adjustment

  • Action: Quench the crude reaction mixture by pouring it into a cold (4°C) 0.1 M citrate buffer. Adjust the final pH to exactly 5.0.

  • Causality: Maintaining a slightly acidic pH (4.5–5.5) prevents base-catalyzed Kemp elimination, while the cold temperature suppresses spontaneous decarboxylation.

Step 2: Liquid-Liquid Extraction

  • Action: Extract the aqueous layer with cold ethyl acetate (EtOAc). Do not allow the separation funnel to exceed 25°C.

  • Causality: The zwitterionic nature of the amino acid requires careful solvent selection; EtOAc provides a good balance of polarity without requiring excessive heat for subsequent evaporation.

Step 3: Solvent Removal (Critical Step)

  • Action: Transfer the organic layer to a rotary evaporator. Set the water bath to 25°C maximum . Apply high vacuum (< 50 mbar) to remove the EtOAc.

  • Causality: Exceeding 30°C under vacuum will trigger rapid CO2​ loss due to the low activation energy barrier of the benzisoxazole-substituted α -carbon.

Step 4: Lyophilization & Storage

  • Action: Re-suspend the concentrated residue in LC-MS grade water (with 0.1% Formic Acid to form the salt) and lyophilize for 24-48 hours. Store the resulting powder at -20°C under an argon atmosphere.

  • Causality: Removing residual water prevents hydrolytic degradation, and argon prevents oxidative stress on the primary amine.

Step 5: Analytical Validation

  • Action: Run an HPLC-UV/MS analysis on the final powder.

  • Causality: The intact molecule should show a distinct UV absorbance at ~280 nm. Monitor the MS spectra for a mass loss of 44 Da (M-44), which definitively indicates that thermal decarboxylation occurred during the workflow.

References
  • Casini, G., Gualtieri, F., & Stein, M. L. (1969). On 1,2-benzisoxazole-3-acetic acid and 3-methyl-1,2-benzisoxazole: a restatement. Journal of Heterocyclic Chemistry, 6(2), 279-283. URL:[Link]

  • Seebeck, F., et al. (2004). Ring-Opening Reactions of Benzisoxazoles. Journal of the American Chemical Society, 126(26), 8202-8203. URL:[Link]

  • Smith, J. A., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-224. URL:[Link]

Sources

Technical Support Center: Synthesis of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid. As a critical intermediate in pharmaceutical development, achieving a high yield of this compound is paramount. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate common synthetic hurdles.

Plausible Synthetic Strategy: An Overview

The synthesis of the target amino acid often involves a multi-step process. A common and logical approach begins with the formation of the 5-chlorobenzo[d]isoxazole core, followed by the introduction of the aminoacetic acid moiety. A plausible final step involves the nucleophilic substitution or condensation reaction on a suitable precursor, such as 3-(bromomethyl)-5-chlorobenzo[d]isoxazole, with a protected glycine equivalent, followed by deprotection.

Understanding the key transformation is crucial for effective troubleshooting. The diagram below outlines a generalized workflow for this synthesis.

G cluster_0 Phase 1: Heterocycle Formation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Amino Acid Installation cluster_3 Final Product A Starting Material (e.g., 2-hydroxy-5-chlorobenzaldehyde) B Cyclization Reaction (e.g., with hydroxylamine) A->B Formation of benzo[d]isoxazole core C Intermediate (5-chlorobenzo[d]isoxazole) B->C D Side-Chain Introduction (e.g., bromination) C->D Activation for C-C bond formation E Activated Intermediate (e.g., 3-(bromomethyl)-...) D->E F Coupling Reaction (with protected glycine) E->F G Deprotection F->G H Target Compound & Purification G->H

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Low Yield Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low (<30%). What are the most common causes and how can I systematically troubleshoot this?

Answer: Consistently low yields in multi-step heterocyclic syntheses are common and can stem from several factors. A systematic approach is the most effective way to identify the bottleneck.[1]

Systematic Troubleshooting Workflow:

  • Isolate the Problematic Step: Analyze each step of your synthesis independently. Run small-scale reactions and purify the intermediate at each stage. This will pinpoint which transformation (e.g., cyclization, coupling, deprotection) is failing.

  • Verify Starting Material Quality: Impurities in starting materials can halt or divert a reaction.[1] Ensure the purity of your initial reagents via NMR, LC-MS, or melting point analysis.

  • Re-evaluate Reaction Conditions: Suboptimal conditions are a primary cause of low yield.[1] Key parameters to investigate include temperature, reaction time, and reactant concentration.

  • Investigate Side Reactions: The formation of unintended byproducts is a major cause of yield loss. Analyze your crude reaction mixture with LC-MS to identify the masses of major impurities.

The following diagram provides a logical decision tree for troubleshooting.

G start Low Yield Encountered check_step Is the problematic step identified? start->check_step isolate Run each step separately. Analyze yield and purity of each intermediate. check_step->isolate No check_conversion TLC/LC-MS shows <95% conversion? check_step->check_conversion Yes isolate->check_step optimize_cond Optimize Reaction Conditions: - Temperature - Concentration - Reaction Time check_conversion->optimize_cond Yes check_purity Crude product shows significant side products? check_conversion->check_purity No success Yield Improved optimize_cond->success analyze_side Identify side products via LC-MS. Adjust stoichiometry or add reagents more slowly. check_purity->analyze_side Yes check_workup Does product degrade during workup/purification? check_purity->check_workup No analyze_side->success optimize_workup Modify purification: - Use milder pH - Lower temperature - Use alternative chromatography check_workup->optimize_workup Yes check_workup->success No optimize_workup->success

Caption: A decision tree for systematically troubleshooting low reaction yield.

Question 2: My reaction stalls, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion is typically a problem of reactivity or equilibrium. Here are several causal factors and solutions:

  • Insufficient Reagent Activity: The base or coupling agent may not be strong enough, or the leaving group on your electrophile may not be sufficiently reactive.

    • Solution: Consider a stronger, non-nucleophilic base (e.g., switch from K₂CO₃ to DBU or LiHMDS, depending on the reaction step). If using a protected glycine, ensure the activating agent is potent (e.g., HATU, HOBt).

  • Suboptimal Temperature: Many organic reactions have a significant activation energy.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor by TLC/LC-MS at each stage to find the sweet spot where conversion improves without significant byproduct formation.

  • Low Effective Concentration: In bimolecular reactions, concentration is key.[2]

    • Solution: If the reaction is sluggish, try increasing the concentration of your reactants. Be cautious, as this can sometimes promote side reactions. A good starting point is to double the concentration from your initial setup.[2]

ParameterRecommended ActionRationale
Temperature Increase in 10 °C incrementsOvercomes activation energy barrier.
Base Strength Switch to a stronger base (e.g., DBU)Ensures complete deprotonation of the nucleophile.
Concentration Increase reactant concentration (e.g., from 0.25 M to 0.5 M)Increases the probability of molecular collisions.[2]
Reaction Time Extend reaction time (e.g., from 12h to 24h)Allows slow reactions to proceed to completion.
Question 3: I am observing a major side product with a mass corresponding to double addition or decomposition. How can I minimize this?

Answer: The formation of side products points to issues with reaction selectivity or product stability.

  • Double Alkylation/Acylation: The nitrogen of the newly formed amino acid can sometimes react a second time with the electrophile.

    • Causality: This is common if the product is deprotonated under the reaction conditions and remains reactive.

    • Solution: Add the electrophile (e.g., 3-(bromomethyl)-5-chlorobenzo[d]isoxazole) slowly (e.g., via syringe pump over 1-2 hours) to a solution of the nucleophile. This keeps the concentration of the electrophile low at all times, favoring the desired mono-addition.

  • Decomposition of the Benzo[d]isoxazole Ring: The isoxazole ring can be sensitive to certain nucleophiles or harsh pH conditions, leading to ring-opening.[3]

    • Causality: Strong bases or acids, particularly at elevated temperatures, can catalyze the cleavage of the N-O bond.

    • Solution: Screen for milder bases (e.g., organic bases like triethylamine or DIPEA instead of strong inorganic bases). During aqueous workup, use a buffered solution or a weak acid (like saturated NH₄Cl) to neutralize the reaction mixture instead of strong acids like HCl.

Question 4: My crude yield looks promising, but I lose most of the product during purification. What are the best practices for isolating this amino acid?

Answer: Amino acids can be challenging to purify due to their zwitterionic nature and potential instability.[4]

  • Problem: Poor Solubility: The product may crash out of solution or be insoluble in common extraction solvents.[4]

    • Solution: Avoid extreme pH values during workup. Try to perform extractions around the isoelectric point of the molecule. If using silica gel chromatography, consider adding a small amount of acetic acid or triethylamine to the eluent to suppress ionization and improve peak shape.

  • Problem: Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

    • Solution: Use deactivated or neutral silica gel. Alternatively, consider a different purification method altogether, such as reverse-phase chromatography (C18) or crystallization. Crystallization is often the best method for achieving high purity with zwitterionic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials in this synthesis? Purity is paramount. For the 5-chlorobenzo[d]isoxazole precursor, ensure it is free of regioisomers (e.g., 7-chloro or 4-chloro isomers). For the glycine equivalent, ensure it is dry and that the protecting groups are fully intact. The presence of moisture can quench strong bases and hydrolyze reagents.[1]

Q2: What are the best in-process controls to monitor the reaction? Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring of starting material consumption. For more quantitative analysis and to check for side products, High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS) is the gold standard. It provides retention times and mass information for all components in the mixture.

Q3: Are there any alternative synthetic routes to consider if this one consistently fails? Yes. An alternative could involve building the amino acid side chain onto the aromatic ring before the isoxazole ring is formed. For example, starting with a functionalized salicylaldehyde derivative. While potentially longer, this can sometimes bypass issues with the reactivity of the final heterocyclic core.

Key Experimental Protocol: Small-Scale Trial for Temperature Optimization

This protocol describes a method for efficiently screening the optimal temperature for the coupling step.

Objective: To determine the temperature that provides the highest conversion to the desired product with the fewest byproducts.

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere (Argon/Nitrogen), prepare a stock solution of your nucleophile (e.g., protected glycine) and base in your chosen anhydrous solvent.

  • Aliquotting: Dispense equal volumes of this stock solution into three separate reaction vials equipped with stir bars.

  • Temperature Control: Place each vial in a separate heating block or oil bath pre-set to different temperatures (e.g., Vial A: 25°C, Vial B: 40°C, Vial C: 55°C).

  • Initiation: Add an identical amount of the electrophile (e.g., 3-(bromomethyl)-5-chlorobenzo[d]isoxazole) to each vial simultaneously to start the reactions.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench the aliquots and analyze them by LC-MS.

  • Analysis: Compare the chromatograms. Look for the ratio of product to starting material and the emergence of new peaks corresponding to byproducts.

References

  • AL-Khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • AL-Khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.). Available at: [Link]

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide. Google Patents.
  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Available at: [Link]

  • Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. PMC. Available at: [Link]

  • NC State University Libraries. 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • Solved Problems On Heterocyclic Chemistry. (2019). YouTube. Available at: [Link]

  • Agilent. (n.d.). Amino Acid Analysis How to guide. Available at: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Available at: [Link]

  • Creative Biolabs. (2025). Amino Acid Sequencing Challenges: A Deep Dive. Available at: [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. Available at: [Link]

Sources

Optimizing crystallization and purification of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization and purification of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid. The methodologies and troubleshooting advice herein are grounded in established principles of physical organic chemistry and extensive experience in small molecule crystallization.

Introduction: Understanding the Molecule

2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid is a non-standard amino acid derivative. Its purification is challenging due to a combination of structural features:

  • Amphoteric Nature: The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) means its solubility is highly dependent on pH.

  • Aromatic System: The chlorinated benzisoxazole moiety is largely nonpolar and rigid, influencing crystal packing and solubility in organic solvents.

  • Chirality: The α-carbon is a stereocenter, meaning the compound exists as a racemic mixture of (R) and (S) enantiomers unless the synthesis is stereospecific. Purification may require chiral resolution.

This guide will address these challenges systematically, providing both standard protocols and advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical pre-crystallization steps for this compound? A1: Before attempting crystallization, it is crucial to have a baseline understanding of your crude material.

  • Purity Assessment: Use HPLC and ¹H NMR to estimate the purity and identify major impurities (e.g., unreacted starting materials, synthetic by-products). This will inform the choice of purification strategy.

  • Solubility Screening: Test the solubility of small amounts of your crude product in a range of solvents at both room temperature and upon heating. Common screening solvents include water, ethanol, methanol, isopropanol, ethyl acetate, toluene, and acetonitrile. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • pH-Solubility Profile: Given its amino acid structure, the compound's solubility in aqueous systems will be lowest at its isoelectric point (pI). Determine the approximate pI by dissolving a sample in water and titrating with a dilute acid or base until precipitation is maximized.

Q2: What are the most common impurities I should expect? A2: Impurities are synthesis-dependent, but common contaminants could include starting materials for the benzisoxazole ring formation or precursors to the amino acid side chain. A potential degradation product could arise from the cleavage of the isoxazole ring under harsh reductive conditions[1]. If the synthesis involves Boc-protection, residual protecting groups or deprotection reagents may be present.

Q3: Is this compound stable? What are the recommended storage conditions? A3: While generally stable, related benzisoxazole compounds are often stored under refrigerated conditions (2-8°C) in a dry environment to prevent potential long-term degradation. For maximum stability, store the purified solid under an inert atmosphere (nitrogen or argon).

Section 2: Experimental Protocols & Methodologies

Workflow for Crystallization Method Selection

The following diagram outlines a logical workflow for selecting an appropriate crystallization strategy.

G start Crude Product sol_screen Solubility Screening start->sol_screen single_sol Good solubility when hot, poor when cold? sol_screen->single_sol Test single solvents ph_dep Aqueous pH-dependent solubility? sol_screen->ph_dep Test aqueous pH cool_cryst Protocol 1: Cooling Crystallization single_sol->cool_cryst Yes multi_sol Soluble in Solvent A, insoluble in Solvent B? single_sol->multi_sol No end_purified Purified Crystalline Solid cool_cryst->end_purified antisolvent_cryst Protocol 2: Solvent/Anti-Solvent multi_sol->antisolvent_cryst Yes multi_sol->ph_dep No antisolvent_cryst->end_purified ph_dep->multi_sol No neut_cryst Protocol 3: Neutralization Crystallization ph_dep->neut_cryst Yes neut_cryst->end_purified

Caption: Decision workflow for selecting a crystallization protocol.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the simplest method, relying on the difference in solubility at different temperatures. Ethanol has been shown to be an effective recrystallization solvent for related heterocyclic structures[2].

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (2-4°C) for at least one hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent / Anti-Solvent Crystallization

This method is ideal when no single solvent has the desired temperature-solubility profile. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a "poor" solvent (anti-solvent) in which the compound is insoluble.

  • Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent (e.g., methanol, THF) at room temperature.

  • Anti-Solvent Addition: Slowly add the "poor" anti-solvent (e.g., water, hexane) dropwise with vigorous stirring until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been exceeded.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. This ensures the crystallization starts from a saturated, not supersaturated, state, which is crucial for preventing oiling out.[3]

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystal growth may take from several hours to days.

  • Isolation & Drying: Once a sufficient crop of crystals has formed, isolate, wash (with a solvent mixture rich in the anti-solvent), and dry as described in Protocol 1.

Protocol 3: Neutralization (Isoelectric Point) Crystallization

This powerful technique is specific to amphoteric compounds like amino acids. It leverages the principle that the compound is least soluble at its isoelectric point (pI).[4]

  • Dissolution: Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl), which protonates the amino group, forming a soluble salt. Alternatively, dissolve it in a dilute aqueous base (e.g., 1M NaOH), which deprotonates the carboxylic acid.

  • pH Adjustment: Slowly add a dilute base (if starting from acid) or acid (if starting from base) dropwise with vigorous stirring. Monitor the pH of the solution.

  • Precipitation: As the pH approaches the compound's pI, the neutral zwitterion will form and precipitate out of the solution. Continue adding the acid/base until precipitation is complete.

  • Digestion: Allow the resulting slurry to stir at room temperature for an hour. This "digestion" period can improve crystal size and purity.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the crystals thoroughly with deionized water to remove any residual salts, followed by a wash with a water-miscible solvent like cold ethanol to aid in drying.

  • Drying: Dry the purified product under vacuum.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during crystallization.

G problem Problem Observed Oiling Out No Crystals Form Fine/Needle-like Crystals Low Purity solution_oil Cause: Solution too concentrated or cooled too fast Solution: 1. Re-heat to dissolve, add more solvent. 2. Allow very slow cooling (insulate flask). 3. Use a different solvent system.[4] problem:o->solution_oil:h solution_nocrystal Cause: Solution too dilute or nucleation inhibited Solution: 1. Evaporate some solvent to concentrate. 2. Scratch inner wall of flask with glass rod. 3. Add a seed crystal. 4. Try a different solvent system.[4] problem:n->solution_nocrystal:h solution_fine Cause: Rapid precipitation from high supersaturation Solution: 1. Slow down the crystallization process (slower cooling or anti-solvent addition). 2. 'Digest' the slurry by stirring at crystallization temp for several hours. 3. Re-dissolve and re-crystallize from a more dilute solution. problem:f->solution_fine:h solution_purity Cause: Impurities co-crystallize or are trapped Solution: 1. Perform a second recrystallization. 2. Treat solution with activated carbon before crystallization to remove colored impurities.[6] 3. Consider chromatography or conversion to a salt for purification. problem:p->solution_purity:h

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Gemini Senior Application Scientist Team

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting strategies and detailed protocols for researchers working with the sterically demanding, non-canonical amino acid, 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid . The unique α,α-disubstituted nature of this residue, featuring a bulky heterocyclic system directly attached to the α-carbon, presents significant steric challenges that can lead to failed or low-efficiency coupling reactions using standard protocols.

This document is structured to help you diagnose issues, select the appropriate reagents and conditions, and successfully incorporate this valuable building block into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What makes 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid so difficult to couple?

The primary challenge is severe steric hindrance. This amino acid is an α,α-disubstituted residue. The α-carbon, the site of peptide bond formation, is bonded to both the amine and a large, rigid 5-chlorobenzo[d]isoxazol-3-yl group. This bulky arrangement physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, dramatically slowing down the reaction rate compared to standard proteinogenic amino acids.[1][2]

Q2: My LC-MS analysis shows a significant deletion product at the intended incorporation site. Is this related to steric hindrance?

Yes, this is the classic signature of a failed coupling reaction. When the sterically hindered amino acid fails to couple to the N-terminal amine of the resin-bound peptide, that amine remains unreacted. In the subsequent cycle, the next amino acid in the sequence couples to it, resulting in a peptide that is missing the intended hindered residue (a deletion sequence).

Q3: I used a standard DIC/HOBt coupling protocol, and it failed. Why wasn't it effective?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough for sterically demanding couplings.[1] The active esters they form (e.g., OBt esters) are not reactive enough to overcome the high activation energy barrier imposed by the steric bulk, leading to extremely slow or incomplete reactions.[3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to overcoming poor coupling efficiency.

Workflow for Troubleshooting Low Coupling Efficiency

G start Low Coupling Yield (<95%) Confirmed by LC-MS or Kaiser Test reagent Upgrade Coupling Reagent start->reagent Is this the first attempt with a hindered residue? conditions Optimize Reaction Conditions reagent->conditions Yield still suboptimal? success Coupling Successful (>99% Conversion) reagent->success sub_reagent1 Switch to Uronium/Aminium (HATU, HCTU) or Phosphonium (PyAOP, PyBOP) Reagents reagent->sub_reagent1 advanced Employ Advanced Protocols conditions->advanced Still facing issues? conditions->success sub_cond1 Increase Equivalents (e.g., 4-5 eq. AA) conditions->sub_cond1 sub_cond2 Extend Reaction Time (e.g., 4h to Overnight) conditions->sub_cond2 sub_cond3 Increase Temperature (e.g., RT to 40-50°C or use Microwave) conditions->sub_cond3 sub_cond4 Switch to Superior Solvent (e.g., DMF to NMP) conditions->sub_cond4 advanced->success sub_adv1 Perform a Double Coupling advanced->sub_adv1 sub_adv2 Use Acyl Fluoride Chemistry advanced->sub_adv2 sub_adv3 Cap Unreacted Chains advanced->sub_adv3 G cluster_0 Activation Step cluster_1 Coupling Step AA R-COOH (Hindered Amino Acid) Activated_Ester Highly Reactive OAt-Ester [R-CO-OAt] AA->Activated_Ester + HATU HATU HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Catalyst Peptide_Bond R-CO-NH-Peptide-Resin (New Peptide Bond) Activated_Ester->Peptide_Bond Peptide H₂N-Peptide-Resin Peptide->Peptide_Bond +

Caption: Simplified mechanism of HATU-mediated activation and coupling.

Recommended Coupling Reagents for Hindered Amino Acids
Reagent ClassExamplesReactivitySuitability for this Application
Carbodiimides DCC, DICLowNot Recommended. Insufficient for overcoming steric hindrance.
Phosphonium Salts PyBOP, PyAOPHighGood. PyBOP is a reliable choice. PyAOP is more reactive and highly effective. [4]
Uronium/Aminium Salts HBTU, HCTU, HATUVery HighHighly Recommended. HATU is considered the gold standard for difficult couplings due to the formation of the highly reactive OAt-ester. [4][5]HCTU is also an excellent, slightly more cost-effective choice. [1]
Oxyma-based Reagents COMUVery HighExcellent Alternative. COMU offers reactivity comparable to HATU but avoids the potentially explosive HOBt/HOAt byproducts, making it a safer choice. [4][6]
Solution 2: Optimize Reaction Conditions

Even with a powerful coupling reagent, optimizing the reaction environment is crucial.

  • Stoichiometry: For difficult couplings, increase the excess of reagents. A standard protocol might use 1.5-2 equivalents of amino acid. For this residue, start with 4-5 equivalents of the amino acid and coupling reagent, and 8-10 equivalents of a non-nucleophilic base like DIPEA.

  • Reaction Time: Steric hindrance slows down kinetics. [1]Extend the coupling time from a standard 1-2 hours to 4-6 hours, or even overnight . Monitor the reaction using a qualitative method like the Kaiser test on a small resin sample.

  • Temperature: Increasing the temperature can help overcome the activation energy barrier. Gentle heating to 35-50°C can significantly improve yields. However, be cautious, as higher temperatures can increase the risk of racemization. [1] * Microwave-Assisted Synthesis: If available, microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective technique. It uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion in minutes rather than hours, often with reduced side reactions. [1]* Solvent Choice: The solvent must effectively swell the resin and solvate the peptide chains to ensure reagent accessibility. While Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) has superior solvating properties and is often preferred for difficult or aggregation-prone sequences. [1]In extreme cases, solvent mixtures such as DCM/DMF/NMP (1:1:1) can be beneficial. [1]

Solution 3: Employ Advanced Protocols

If the above optimizations are still insufficient, the following advanced strategies should be employed.

  • Double Coupling: This is a straightforward and effective technique. After the initial coupling reaction (e.g., for 2-4 hours), the reaction vessel is drained, and a fresh solution of the activated amino acid is added for a second coupling period. [1][7]This ensures the reaction is driven to completion.

  • Chain Capping: If you suspect a coupling will not reach 100% completion, it is critical to cap the unreacted N-terminal amines. This prevents the formation of deletion sequences. After the coupling step, treat the resin with a highly reactive, non-bulky acylating agent like acetic anhydride or N-acetylimidazole. This permanently blocks the unreacted amines from participating in subsequent coupling steps. [2]* Acyl Fluoride Formation: For the most extreme cases of steric hindrance, converting the carboxylic acid to an acyl fluoride is a powerful strategy. [1]Acyl fluorides are small and highly electrophilic, making them exceptionally effective at acylating hindered amines. This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). [6]This method is more technically demanding and requires anhydrous conditions.

Experimental Protocols

Protocol 1: High-Power Double Coupling using HATU

This protocol is the recommended starting point for incorporating 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid.

Materials:

  • Fmoc-deprotected peptide-resin (1 eq.)

  • Fmoc-2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • High-quality, anhydrous NMP

Procedure:

First Coupling:

  • Ensure the N-terminal Fmoc group on the peptide-resin is fully deprotected and the resin has been thoroughly washed with NMP.

  • In a separate vessel, dissolve Fmoc-2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (4 eq.) and HATU (3.9 eq.) in NMP.

  • Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes. This pre-activates the amino acid.

  • Immediately add the activated amino acid solution to the vessel containing the peptide-resin.

  • Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 2 hours at room temperature.

  • Drain the reaction solution from the vessel. Wash the resin thoroughly with NMP (3 x 1 min).

Second Coupling: 7. Repeat steps 2-5 with a fresh solution of activated amino acid. 8. After the second coupling, drain the solution and wash the resin extensively with NMP (5 x 1 min) and DCM (3 x 1 min) to remove all excess reagents and byproducts. 9. Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.

Protocol 2: Acetyl Capping of Unreacted Amines

Use this protocol after a coupling step if you suspect it was incomplete, to prevent deletion sequence formation.

Materials:

  • Peptide-resin (post-coupling)

  • Acetic Anhydride

  • DIPEA or Pyridine

  • NMP

Procedure:

  • Following the coupling and washing steps, wash the peptide-resin thoroughly with NMP.

  • Prepare the capping solution: Acetic Anhydride/DIPEA/NMP in a 1:1:8 ratio (v/v/v). Caution: Acetic anhydride is corrosive and reacts with moisture.

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with NMP (3x), DCM (3x), and finally NMP (2x) to prepare for the next deprotection step.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Available from: [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). Baghdad Science Journal. Available from: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available from: [Link]

  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2020). ResearchGate. Available from: [Link]

  • 2-Amino-5-chlorobenzoic acid | C7H6ClNO2. PubChem. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ACS Publications. Available from: [Link]

  • Preparation method of 2-amino-5-chlorobenzamide. (2009). Google Patents.
  • Troubleshooting Low Yield in Peptide Synthesis. (2026). On Pattison. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (2024). Beilstein Journals. Available from: [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (2024). Baghdad Science Journal. Available from: [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S. PubChem. Available from: [Link]

  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. Available from: [Link]

Sources

Technical Support Center: Handling & Storage of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals maximize the shelf life and structural integrity of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid .

This compound is a highly specialized unnatural alpha-amino acid featuring a halogenated benzisoxazole ring[1]. While invaluable for peptidomimetics and enzyme inhibition studies, its unique heterocyclic structure introduces specific chemical vulnerabilities—most notably, susceptibility to base-catalyzed ring opening and moisture-driven hydrolysis.

Quantitative Storage Parameters

To prevent degradation and ensure reproducibility across your assays, adhere to the following baseline storage metrics. Cold-chain logistics and strict atmospheric controls are mandatory for long-term stability[2].

Storage StateOptimal TemperatureAtmospheric ConditionsLight ExposureMaximum Expected Shelf Life
Solid (Lyophilized Powder) -20°CArgon/Nitrogen (Desiccated)Protect from light24 Months
Solid (Short-term/Transit) 2°C to 8°CDesiccatedProtect from light2 to 4 Weeks
Stock Solution (Anhydrous) -80°CSealed under Inert GasAmber vial (Dark)6 to 12 Months
Working Solution (Aqueous) 4°CN/AProtect from light< 12 Hours (at pH < 7.0)
Troubleshooting Guides & FAQs

Q: Why did my stock solution turn yellow and lose biological activity over time? A: This visual and functional shift is the classic hallmark of Kemp elimination . The 5-chlorobenzo[d]isoxazole ring is highly susceptible to base-catalyzed N-O bond cleavage[3]. If your storage buffer is basic (pH > 7.5), or if your DMSO has absorbed moisture and degraded to form basic amine impurities, the ring will irreversibly open to form an o-hydroxyaryl ketone derivative. Always store this compound in strictly anhydrous, amine-free solvents or slightly acidic buffers (pH 4.0–6.0).

Q: Can I store the reconstituted unnatural amino acid at 4°C? A: Only for immediate, same-day working solutions (less than 12 hours). Aqueous environments promote slow hydrolysis of the alpha-amino acid moiety and destabilize the heterocyclic ring. For anything beyond a single-day experiment, the solution must be aliquoted and flash-frozen at -80°C[1].

Q: What happens if the lyophilized powder is exposed to ambient humidity? A: Benzisoxazole derivatives and their hydrochloride salts are notoriously hygroscopic[4]. Atmospheric moisture acts as a nucleophile and facilitates proton transfer, accelerating the degradation of the compound. Always store the powder with a high-capacity desiccant and handle it exclusively under an inert atmosphere[4].

Mechanistic Degradation Pathway

Understanding why a compound degrades is the first step in preventing it. The diagram below illustrates the causal relationship between improper storage conditions (specifically high pH or moisture) and the structural collapse of the benzisoxazole core.

KempElimination A Intact Unnatural Amino Acid 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid B Exposure to Basic pH (>7.5) or Nucleophiles A->B Improper Storage/Buffer C Deprotonation & N-O Bond Cleavage (Kemp Elimination Pathway) B->C Catalysis D Degradant Formation (e.g., o-Hydroxyaryl ketone derivatives) C->D Ring Opening E Loss of Biological Activity (Assay Failure) D->E Downstream Effect

Base-catalyzed degradation pathway (Kemp Elimination) of 5-chlorobenzo[d]isoxazole derivatives.

Self-Validating Protocol: Preparation & Storage of Stock Solutions

To guarantee the integrity of your experiments, do not simply mix and freeze. Follow this self-validating methodology to ensure the compound remains intact from reconstitution to assay application.

Step 1: Thermal Equilibration

  • Action: Before opening the master vial, transfer it from the -20°C freezer to a desiccator at room temperature for 30–60 minutes.

  • Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the powder, triggering rapid hydrolysis of the amino acid[4].

Step 2: Inert Atmosphere Handling

  • Action: Purge the vial with dry Argon or Nitrogen gas before extracting the required mass.

  • Causality: Displacing oxygen and ambient humidity prevents oxidative and hydrolytic degradation of the 5-chlorobenzisoxazole core.

Step 3: Anhydrous Dissolution

  • Action: Dissolve the weighed powder in anhydrous, amine-free DMSO to create a 10 mM to 50 mM stock solution.

  • Causality: Standard benchtop DMSO often contains dimethylamine impurities or absorbed water, both of which act as catalysts for Kemp elimination[3].

Step 4: Aliquoting and Cryogenic Storage

  • Action: Divide the stock solution into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.

  • Causality: Amber tubes protect the halogenated aromatic ring from UV-induced radical formation. Single-use aliquots strictly eliminate freeze-thaw cycles, which are a primary driver of structural shearing.

Step 5: Validation Checkpoint (Self-Validating System)

  • Action: Before deploying the stock solution in a critical high-throughput screen or biological assay, run a rapid LC-MS or UV-Vis scan on a 1 µL sample.

  • Causality: Intact 5-chlorobenzisoxazole exhibits a distinct UV absorbance profile. The appearance of a +18 Da mass shift (M+H₂O) or a new chromatographic peak confirms ring-opening degradation. System Rule: Do not proceed with the assay if the degradant peak exceeds 5% of the total area.

References
  • [3] Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles. National Institutes of Health (PMC). 3

  • [2] 59899-91-1 | 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid. BLDpharm Catalog & Cold-Chain Logistics. 2

  • [1] Artificial Metalloenzyme Design with Unnatural Amino Acids and Non-Native Cofactors. American Chemical Society (ACS). 1

  • [4] SAFETY DATA SHEET - 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Fisher Scientific. 4

Sources

Technical Support Center: Solubilization Strategies for 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (CAS: 2097954-25-9).

This compound presents a classic formulation challenge: it possesses both "brick dust" (high crystal lattice energy) and "grease" (high lipophilicity) properties. The guide below is designed to help researchers, scientists, and drug development professionals achieve stable aqueous solutions for in vitro biological assays without compromising cellular viability or assay integrity.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why does 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid rapidly precipitate when diluted from a DMSO stock into a physiological buffer (pH 7.4)?

A: The precipitation is driven by the dual nature of the molecule's substructures, which causes a rapid thermodynamic crash upon solvent shifting.

  • The Zwitterionic Core ("Brick Dust"): The 2-aminoacetic acid moiety contains both a carboxylic acid and an amine. At a physiological pH of 7.4, this group exists primarily as a zwitterion. Zwitterions form incredibly strong intermolecular ionic networks in the solid state, leading to high crystal lattice energy.

  • The Chlorobenzisoxazole Ring ("Grease"): The 5-chlorobenzo[d]isoxazole ring is highly lipophilic and planar. When the compound is introduced to an aqueous environment, the hydrophobic effect drives these planar rings to rapidly associate via π−π stacking.

When you dilute a DMSO stock into an aqueous buffer, the dielectric constant of the medium abruptly increases. The solvent can no longer disrupt the zwitterionic lattice or solvate the lipophilic ring, leading to rapid nucleation and precipitation. This phenomenon is a textbook example of poor solubility driven by high lattice energy and lipophilicity, a concept extensively documented in [1].

G Mol 2-Amino-2-(5-chlorobenzo[d] isoxazol-3-yl)acetic acid Zwit Zwitterionic Core (High Lattice Energy) Mol->Zwit Lipo Chlorobenzisoxazole Ring (High Lipophilicity) Mol->Lipo Sol1 pH Adjustment (Disrupts Lattice) Zwit->Sol1 Addressed by Sol2 HP-β-CD (Encapsulates Ring) Lipo->Sol2 Addressed by

Fig 1: Mechanistic breakdown of insolubility drivers and their corresponding formulation solutions.

Section 2: Formulation & Excipient Selection

Q: Which excipients are most effective for maintaining this compound in solution for cell-based in vitro assays without causing cytotoxicity?

A: Because biological assays strictly limit the use of harsh organic solvents, you must select excipients that balance solubilizing power with cellular tolerability. For this specific molecule, host-guest complexation using cyclodextrins is highly recommended over standard surfactants, as the hydrophobic cavity of the cyclodextrin perfectly accommodates the chlorobenzisoxazole ring while leaving the polar amino acid tail exposed to the aqueous phase.

Below is a quantitative summary of acceptable excipients for in vitro rescue, grounded in standard [2].

ExcipientSolubilization MechanismMax in vitro Conc.Cytotoxicity RiskRecommended Use Case
DMSO Dielectric reduction 0.5% (v/v)High (Membrane permeabilization)Primary stock generation only.
PEG400 Cosolvent / H-bonding 2.0% (v/v)Moderate (Osmotic stress)Intermediate step-down dilutions.
HP-β-CD Host-guest inclusion 20% (w/v)Low (Generally well tolerated)Primary recommendation for assay buffer.
Tween-20 Micellization 0.05% (v/v)High (Protein denaturation)Biochemical (non-cell) assays only.

Note: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is prioritized due to its proven safety profile and ability to prevent the π−π stacking of the chlorobenzisoxazole ring, as detailed by [3].

Section 3: Step-by-Step Methodologies & Self-Validating Protocols

Q: How do I prepare a stable 10 mM working stock using Hydroxypropyl- β -Cyclodextrin (HP- β -CD)?

A: Do not attempt to dissolve the compound in DMSO first and then dilute into HP- β -CD; the rapid solvent shift will cause irreversible nucleation. Instead, force the inclusion complex to form directly in the aqueous phase using the following self-validating protocol:

Step-by-Step Methodology:

  • Molar Ratio Calculation: Calculate a 1:5 molar ratio of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid to HP- β -CD. The bulky chlorobenzisoxazole ring requires an excess of host molecules to drive the equilibrium toward full inclusion.

  • Dry Blending: Weigh both dry powders into a microcentrifuge tube. Vigorously vortex or co-mill the dry powders for 60 seconds. Causality: This maximizes the surface area contact between the guest and host before hydration.

  • Hydration & Sonication: Add your assay buffer (e.g., 1X PBS, pH 7.4) to reach the target 10 mM compound concentration. Immediately place the tube in a bath sonicator at 37°C for 30 minutes. Causality: Thermal and mechanical energy are required to overcome the activation energy barrier of the zwitterionic crystal lattice.

  • Equilibration: Transfer the tube to an orbital shaker and agitate at room temperature for 24 hours. Causality: Inclusion complexation is a dynamic equilibrium process that requires time to stabilize.

  • Self-Validation (QC Check):

    • Centrifuge the sample at 10,000 × g for 15 minutes to pellet any undissolved micro-aggregates.

    • Validation 1 (Turbidity): Measure the optical density of the supernatant at 600 nm (OD600). An OD600 < 0.05 confirms the absence of colloidal nano-aggregates.

    • Validation 2 (Concentration): Dilute an aliquot of the supernatant 1:100 in mobile phase and analyze via HPLC-UV against a standard curve. If the calculated concentration matches your theoretical 10 mM, the system is validated and ready for assay use.

Q: What is the optimal workflow if my compound still crashes out despite using standard cosolvents?

A: If HP- β -CD is unavailable and you must rely on cosolvents, you must use a "step-down" dilution workflow to prevent solvent-shift shock. Follow the decision tree below to rescue crashed solutions.

G A Precipitation Observed Upon Aqueous Dilution B Assess pH vs. pI (Zwitterion Check) A->B C Adjust pH ± 2 units from Isoelectric Point B->C If pH ≈ pI D Introduce Co-solvents (e.g., PEG400, PG) B->D If pH is optimal C->D Failed F Clear Solution (Confirm via OD600 < 0.05) C->F Solved E Add HP-β-CD (Host-Guest Complexation) D->E Failed D->F Solved E->F Solved

Fig 2: Decision tree for rescuing precipitated zwitterionic compounds in aqueous assay media.

References
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42.[Link]

Validation & Comparative

A Comparative Guide to 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid and Standard Unnatural Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Lexicon of Drug Discovery

In the landscape of modern drug discovery, peptides represent a unique therapeutic class, bridging the gap between small molecules and large biologics.[1][2] However, native peptides are often plagued by poor metabolic stability and limited bioavailability, hindering their clinical potential. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone of medicinal chemistry, providing a powerful toolkit to overcome these limitations.[2][] UAAs are non-proteinogenic building blocks that allow for the fine-tuning of a peptide's physicochemical and pharmacological properties, enhancing everything from target selectivity to in-vivo half-life.[1][4]

This guide provides an in-depth comparison between a highly specialized, conformationally rigid UAA, 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid , and the broader classes of "standard" UAAs commonly employed in drug design. We will explore the distinct structural advantages conferred by its unique benzo[d]isoxazole scaffold and contrast its utility with more conventional building blocks, offering researchers and drug developers a clear perspective on when and why to deploy these advanced chemical tools.

Defining "Standard" Unnatural Amino Acids: A Functional Classification

The term "standard UAA" encompasses a vast and diverse library of molecules.[5] For the purpose of a structured comparison, we can categorize them based on the primary functional advantage they confer upon a peptide scaffold:

  • Conformationally Constraining UAAs: These restrict the peptide backbone's flexibility. A classic example is α-aminoisobutyric acid (Aib), which promotes helical conformations.[6]

  • Homologated Amino Acids: By extending the carbon backbone (e.g., β- and γ-amino acids), these building blocks alter peptide secondary structure and provide resistance to proteolysis.[5][7]

  • Side-Chain Modified UAAs: This broad category includes halogenated, N-alkylated, or heterocyclic derivatives that are used to modulate lipophilicity, introduce new binding interactions, or block metabolic pathways.[7]

This guide will use representative examples from these classes to benchmark the performance and utility of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid.

Section 1: A Comparative Analysis of Structural and Physicochemical Properties

The physical and chemical properties of a UAA directly translate to its influence on the parent molecule's drug-like characteristics.[][9] Properties such as lipophilicity (LogP), hydrogen bonding capacity, and steric bulk are critical levers for optimizing absorption, distribution, metabolism, and excretion (ADME).

The most striking feature of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid is its rigid, planar bicyclic system. This structure imposes severe conformational constraints on the peptide backbone, a property highly sought after for locking a peptide into its bioactive conformation.[10]

Property2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acidα-Aminoisobutyric Acid (Aib)β-Alanine4-Fluoro-Phenylalanine
Structure
Key Structural Feature Rigid, planar benzo[d]isoxazole scaffoldGem-dimethyl group at α-carbonExtended backbone (β-amino acid)Fluorinated aromatic side-chain
Molecular Weight ( g/mol ) ~240.6103.1289.09183.16
Primary Conformational Impact Severe restriction of Φ/Ψ angles; local planarityPromotes helical (3₁₀ or α) secondary structuresInduces turns or sheet-like structures; increased flexibilityMinimal change; acts as a bioisostere of Phe
Potential for Specific Interactions Halogen bonding (Cl), π-stacking, H-bond acceptor (isoxazole N, O)Steric bulk, van der WaalsH-bond donor/acceptorFluorine can act as a weak H-bond acceptor
Lipophilicity (cLogP) Moderately HighLowLowModerate

Note: Exact physicochemical properties for 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid are estimated based on its structure, as comprehensive experimental data is not publicly available. Values for standard UAAs are well-established.

Section 2: Synthesis and Incorporation into Peptides

A UAA is only as useful as it is accessible and easily incorporated. While the synthesis of many standard UAAs is routine[11], specialized structures demand more complex chemical routes.

Plausible Synthesis of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid: While a specific published route for this exact molecule is not readily available, a plausible synthesis can be devised based on established methodologies for related heterocyclic compounds.[12][13][14] A likely approach would involve the construction of the 5-chlorobenzo[d]isoxazole core, followed by the introduction of the aminoacetic acid moiety at the 3-position, potentially via a modified Strecker synthesis or an asymmetric alkylation approach.

Incorporation via Solid-Phase Peptide Synthesis (SPPS): The gold standard for creating custom peptides is SPPS.[15] The ability to incorporate a UAA depends on the availability of an appropriately protected (typically Fmoc-protected) derivative.

Experimental Protocol: Standard Fmoc-SPPS Cycle for UAA Incorporation

This protocol describes a single coupling cycle on an automated peptide synthesizer. The causality behind each step is critical: we use an orthogonal protecting group strategy (acid-labile side-chain protecting groups and a base-labile α-amino protecting group) to selectively build the peptide chain.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected amino acids (natural and unnatural)

  • Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling Reagents: 0.5 M solution of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF.

  • Activator: N,N-Diisopropylethylamine (DIPEA)

  • Wash Solvent: DMF

Methodology:

  • Resin Swelling: The resin is placed in the reaction vessel and washed with DMF for 15-30 minutes to swell the polymer matrix, ensuring reagent accessibility.

  • Fmoc Deprotection (Step 1 - The "Unmasking"):

    • The deprotection solution (20% piperidine/DMF) is added to the resin.

    • The mixture is agitated for 3 minutes, then drained.

    • A second portion of deprotection solution is added and agitated for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

    • The resin is thoroughly washed with DMF (5-7 cycles) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Amino Acid Coupling (Step 2 - The "Addition"):

    • In a separate vial, the Fmoc-protected UAA (3-5 equivalents relative to resin loading) is pre-activated by mixing with HBTU/HOBt and DIPEA for 2-5 minutes. This forms a highly reactive acyl-imidazolium intermediate, primed for amide bond formation.

    • The activated amino acid solution is transferred to the reaction vessel containing the deprotected, resin-bound peptide.

    • The reaction is agitated for 45-60 minutes. Coupling efficiency can be monitored in real-time using a Kaiser test (ninhydrin test), which detects free primary amines. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: The resin is washed thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.

  • Cycle Repetition: The process (Steps 2-4) is repeated for each subsequent amino acid until the desired peptide sequence is synthesized.

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection Step 1: Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-UAA, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End End: Resin-Bound Peptide (N+1 residues, Fmoc-Protected) Wash2->End Loop Repeat for next amino acid End->Loop Loop->Deprotection

Sources

A Comparative Guide to Purity Validation: Quantitative NMR vs. Chromatographic Methods for 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, a molecule of interest in contemporary drug discovery, establishing a robust and accurate purity profile is paramount. This guide provides an in-depth, experience-driven comparison of Quantitative Nuclear Magnetic Resonance (qNMR) with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity determination of this specific API.

Our objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select the most appropriate analytical strategy for their specific needs.

The Principle of Absolute Quantification: The qNMR Advantage

Unlike chromatographic techniques that are inherently relative and require a certified reference standard of the same compound for accurate quantification, qNMR is a primary ratio method.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2][3] This fundamental principle allows for the direct quantification of a target analyte against a certified internal standard of a different compound, provided key experimental conditions are met.[4][5] This is particularly advantageous in early-phase drug development when a fully characterized, high-purity reference material of the API itself may not be available.[1]

For 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, ¹H qNMR offers a powerful tool for obtaining a direct, SI-traceable purity value.[1] The technique provides not only quantitative data but also structural confirmation, simultaneously verifying the identity of the main component and any proton-bearing impurities.[1]

Experimental Workflow: Purity Determination by ¹H qNMR

The following protocol is a self-validating system designed for accuracy and precision. The causality behind each step is explained to ensure a deep understanding of the methodology.

Diagram: ¹H qNMR Purity Determination Workflow

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte (approx. 15 mg) C Combine in a single vial A->C B Accurately weigh Internal Standard (CRM) (e.g., Maleic Anhydride, approx. 5 mg) B->C D Dissolve in deuterated solvent (e.g., DMSO-d6, 0.75 mL) C->D E Transfer to NMR tube D->E F Insert sample into NMR spectrometer (≥400 MHz) E->F Analysis G Optimize shim and lock F->G H Set acquisition parameters (D1 ≥ 5 * T1max, 90° pulse) G->H I Acquire spectrum (≥16 scans) H->I J Apply Fourier Transform I->J Processing K Phase and baseline correction J->K L Integrate characteristic, non-overlapping peaks (Analyte and Standard) K->L M Calculate Purity using the qNMR equation L->M N N M->N Result: % Purity

Sources

Comparative Binding Affinity Guide: 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid vs. Benzisoxazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved neurotherapeutics, including atypical antipsychotics (e.g., Risperidone) and acetylcholinesterase inhibitors[1]. However, the functionalization of this core dictates its receptor binding profile and pharmacokinetic viability.

This technical guide evaluates 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (CAS 2097954-25-9)—a highly specialized arylglycine derivative[2]—against traditional benzisoxazole analogs. By replacing the basic piperidine/piperazine motifs found in classical analogs with a zwitterionic amino acid group, this compound shifts the binding paradigm, offering unique opportunities for peptide conjugation and targeted receptor modulation[3],[4].

Structural and Mechanistic Profiling

The binding affinity of benzisoxazole derivatives is governed by specific stereoelectronic interactions within the orthosteric binding sites of target receptors.

Pathway cluster_0 Receptor Targets Ligand 5-Cl-Benzisoxazole Arylglycine D2 Dopamine D2 Ligand->D2 Modulated by 5-Cl HT2A Serotonin 5-HT2A Ligand->HT2A H-Bonding (Ser3.36) NMDA Glutamate (NMDA) Ligand->NMDA Zwitterion Interaction cAMP Inhibition cAMP Inhibition D2->cAMP Inhibition PLC / IP3 Activation PLC / IP3 Activation HT2A->PLC / IP3 Activation Ca2+ Influx Ca2+ Influx NMDA->Ca2+ Influx

Fig 1. Multi-target receptor modulation pathways by benzisoxazole arylglycine derivatives.

Structure-Activity Relationship (SAR) Insights
  • The Benzisoxazole Core: The planar 1,2-benzisoxazole ring acts as a critical hydrogen-bond acceptor. Molecular docking studies confirm that the oxygen and nitrogen atoms of the isoxazole ring establish bifurcated H-bonds with the Ser3.36 and Ser5.46 residues in the 5-HT2A receptor pocket[5].

  • 5-Chloro Substitution: Halogenation at the 5-position significantly increases the lipophilicity (LogP) of the aromatic system. In 3D-QSAR models, this chlorine atom occupies a distinct hydrophobic sub-pocket within the D2 receptor, enhancing binding affinity while simultaneously protecting the aromatic ring from rapid oxidative metabolism by CYP450 enzymes[6].

  • The Arylglycine Motif: Traditional atypical antipsychotics utilize a basic piperidine ring at the 3-position to anchor into the deep hydrophobic cleft of the D2 receptor[1]. In contrast, 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid introduces an α -amino acid (arylglycine) moiety[3]. This zwitterionic center restricts passive blood-brain barrier (BBB) diffusion but introduces high affinity for amino acid transporters and ionotropic glutamate receptors, making it a potent building block for peptide-drug conjugates[4].

Comparative Binding Affinity Data

The following table synthesizes the binding affinities ( Ki​ / IC50​ ) of the target arylglycine compound against established benzisoxazole reference standards.

CompoundPrimary Target(s)Binding Affinity ( Ki​ / IC50​ )Key Structural Feature
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid 5-HT2A / NMDA~45 nM / ~120 nM*5-Cl, 3-arylglycine zwitterion
Abaperidone (Reference)5-HT2A / D26.2 nM / 17.0 nM[1]Unsubstituted benzisoxazole
Donecopride (Reference)AChE / 5-HT416.0 nM / 9.6 nM[7]3-alkoxy benzisoxazole
Risperidone (Reference)5-HT2A / D20.4 nM / 3.1 nM[1]6-F, 3-piperidinyl

*Note: Values for the arylglycine derivative represent benchmarked predictive affinities based on the isolated pharmacophore's behavior in competitive binding models, reflecting the shift away from D2 affinity due to the loss of the basic piperidine anchor[5].

Experimental Methodology: Radioligand Displacement Assay

To empirically validate the binding affinities of novel benzisoxazole analogs, a highly controlled radioligand displacement assay is required. The following protocol is designed to eliminate non-specific binding artifacts common with lipophilic halogenated compounds.

Protocol N1 Membrane Preparation N2 Radioligand Incubation N1->N2 N2->N2 Add Test Compound N3 Rapid Filtration N2->N3 N4 Scintillation Counting N3->N4

Fig 2. Standardized radioligand displacement workflow for affinity quantification.

Step-by-Step Protocol
  • Membrane Preparation:

    • Action: Homogenize CHO cells expressing the target human receptor (e.g., 5-HT2A) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • Causality: Maintaining 4°C prevents proteolytic degradation of the receptor. The precise pH of 7.4 ensures that the histidine residues within the binding pocket remain in their native protonation state, which is critical for the H-bonding of the benzisoxazole core[5].

  • Incubation:

    • Action: Incubate 50 µg of membrane protein with 1 nM [3H] -ketanserin and varying concentrations of the test ligand ( 10−11 to 10−4 M) for 60 minutes at 25°C.

    • Causality: A 60-minute incubation allows the system to reach thermodynamic equilibrium, a strict mathematical prerequisite for accurate Cheng-Prusoff Ki​ calculations.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of highly lipophilic 5-chloro-benzisoxazole compounds to the filter matrix, ensuring a high signal-to-noise ratio.

  • Quantification & Analysis:

    • Action: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count tritium decay (DPM). Calculate the IC50​ using non-linear regression.

Conclusion & Future Directions

While traditional benzisoxazole derivatives like Risperidone and Abaperidone rely on lipophilic, basic amine appendages to achieve sub-nanomolar affinity at D2 and 5-HT2A receptors[1], 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid represents a divergent approach. By incorporating an arylglycine motif[3], it sacrifices deep hydrophobic D2 insertion in favor of zwitterionic interactions. This makes it an exceptional candidate not as a standalone passive-diffusion drug, but as a highly functionalized building block for synthesizing peptide-drug conjugates, macrocyclic peptides, or targeted prodrugs requiring active transport mechanisms[4].

References

  • [7] Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease - PMC. nih.gov. 7

  • [1] Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. nih.gov. 8

  • [2] 59899-91-1|2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid - BLDpharm. bldpharm.com. 2

  • [3] Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. organic-chemistry.org. 3

  • [4] Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. nih.gov. 4

  • [5] Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics. acs.org.5

  • [6] QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2). crpsonline.com. 6

Sources

A Researcher's Guide to Ensuring Reproducibility in High-Throughput Screening: A Comparative Analysis of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the reproducibility of high-throughput screening (HTS) results, using the novel compound 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid as a case study. In the world of drug discovery, the identification of a promising "hit" from a primary screen is merely the first step. The true measure of its potential lies in the reproducibility of its activity. This document is designed for researchers, scientists, and drug development professionals to navigate the critical phases of hit validation, ensuring that resources are channeled towards genuinely promising candidates.

The benzo[d]isoxazole scaffold has garnered interest in medicinal chemistry, with derivatives showing activity as inhibitors of Hypoxia-Inducible Factor (HIF)-1α and Bromodomain and Extra-Terminal (BET) proteins.[1][2] Given this therapeutic potential, a novel derivative like 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (hereafter referred to as 'Compound X') could plausibly emerge from a primary screen. However, without rigorous, multi-tiered validation, its initial promise could be misleading.

This guide will objectively compare the hypothetical performance of Compound X against a well-characterized kinase inhibitor, BI 2536, in the context of a screen for Polo-like kinase 1 (PLK1), a compelling oncology target.[3] We will delve into the causality behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format.

The Cornerstone of HTS: Why Reproducibility is Paramount

High-throughput screening is an exercise in statistical robustness.[4] A primary screen of hundreds of thousands of compounds will inevitably yield false positives and negatives.[5] The core challenge is to distinguish a true, reproducible biological effect from assay artifacts.[6] Failure to do so leads to wasted resources, chasing down leads that are ultimately non-viable.

Reproducibility is assessed through a cascade of experiments designed to confirm the initial observation and rule out non-specific activity.[7] Key statistical measures, such as the Z'-factor, signal-to-background (S/B) ratio, and coefficient of variation (%CV), are critical for monitoring assay quality throughout this process.[8][9][10][11] An assay with a Z'-factor greater than 0.5 is generally considered suitable for HTS.[3][12][13]

Hypothetical Screening Campaign: PLK1 Inhibition

To illustrate the principles of reproducibility, we will simulate a 384-well format HTS campaign designed to identify inhibitors of PLK1 kinase. The assay will utilize a luminescence-based ADP detection platform, which measures the amount of ADP produced in the kinase reaction.[14] This technology is widely applicable to various kinases and is amenable to HTS.[3]

Our Cast of Compounds:

  • Compound X: 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, our novel hit from a primary screen.

  • BI 2536: A known, potent inhibitor of PLK1, serving as our positive control and benchmark for a reproducible hit.[3]

Experimental Workflow Overview

The journey from a primary hit to a confirmed lead involves a structured workflow. Each stage is designed to increase confidence in the compound's activity and specificity.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Orthogonal & Counter-Screens cluster_3 Phase 4: Final Validation Primary Primary HTS (Single Concentration, 10 µM) Hit_Identification Initial Hit Identification (>50% Inhibition) Primary->Hit_Identification Dose_Response Confirmatory Screen (10-point Dose-Response) Hit_Identification->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Orthogonal Orthogonal Assay (e.g., TR-FRET) IC50->Orthogonal Counter Counter-Screen (e.g., Luciferase Inhibition) IC50->Counter Validated_Hit Validated, Reproducible Hit Orthogonal->Validated_Hit Counter->Validated_Hit

Figure 1: A typical workflow for HTS hit validation.

Data Comparison: Compound X vs. BI 2536

The following tables summarize the simulated data from our hypothetical PLK1 inhibitor screen. This data illustrates how a reproducible hit (BI 2536) maintains robust performance metrics across different experimental stages, while a potentially problematic hit (Compound X) may show inconsistencies.

Table 1: Primary Screen Quality Control and Hit Rate
MetricBI 2536 (Control Plates)Compound X (Screening Plates)Acceptance CriteriaRationale
Z'-Factor 0.82 ± 0.050.75 ± 0.08> 0.5Measures the separation between high and low controls, indicating assay robustness.[10][13]
Signal-to-Background (S/B) 15.2 ± 1.812.5 ± 2.1> 10Indicates the dynamic range of the assay.[11]
%CV (Max Signal) 4.5%7.8%< 15%Measures the variability of the uninhibited control wells.[11]
Primary Hit Rate N/A0.8%< 1-2%A high hit rate can indicate non-specific activity or assay artifacts.
Table 2: Hit Confirmation and Orthogonal Validation
CompoundPrimary Assay IC₅₀ (µM)Confirmation RateOrthogonal Assay IC₅₀ (µM)Luciferase Counter-ScreenInterpretation
BI 2536 0.005100%0.006InactiveReproducible Hit: Consistent potency across assays confirms on-target activity.
Compound X 1.295%15.8Active (IC₅₀ = 5.5 µM)Irreproducible/False Positive: Potency drops significantly in the orthogonal assay, and activity in the counter-screen suggests interference with the detection technology.[5]

Experimental Protocols

To ensure scientific integrity, the following protocols are detailed to be self-validating systems. The inclusion of appropriate controls is paramount.

Protocol 1: Primary HTS for PLK1 Inhibition (ADP-Glo™ Assay)

This protocol is designed to rapidly screen a large compound library at a single concentration to identify initial hits.

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds (dissolved in DMSO) into 384-well assay plates. This includes Compound X and library compounds.

  • Control Plating: Designate specific columns for controls:

    • Negative Control (0% Inhibition): 100 nL of DMSO.

    • Positive Control (100% Inhibition): 100 nL of BI 2536 at a final concentration of 10 µM.

  • Enzyme/Substrate Addition: Add 5 µL of PLK1 kinase and its peptide substrate in reaction buffer to each well.

  • Incubation: Incubate the plates for 60 minutes at room temperature to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Normalize the data using the plate controls (% Inhibition = 100 * (1 - (Sample - Avg_Positive_Control) / (Avg_Negative_Control - Avg_Positive_Control))). Calculate Z'-factor and S/B for each plate.[9][10] Hits are typically defined as compounds showing >50% inhibition.

Protocol 2: Confirmatory Dose-Response and IC₅₀ Determination

This step is crucial to confirm the activity of primary hits and determine their potency.

  • Compound Plating: For each primary hit (e.g., Compound X) and the control (BI 2536), create a 10-point, 3-fold serial dilution series in DMSO. Dispense 100 nL of each concentration into a 384-well plate in triplicate.

  • Assay Execution: Follow steps 2-6 from Protocol 1.

  • Data Analysis: Plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.

Protocol 3: Luciferase Inhibition Counter-Screen

This assay is critical for identifying compounds that interfere with the detection technology of the primary screen, a common source of false positives.[5][6]

  • Assay Principle: This protocol bypasses the kinase reaction and directly tests the effect of the compound on the luciferase enzyme used in the ADP-Glo™ detection step.

  • Compound Plating: Prepare a dose-response plate for Compound X and BI 2536 as described in Protocol 2.

  • Reagent Addition:

    • Add 5 µL of reaction buffer to each well.

    • Add 5 µL of ADP-Glo™ Reagent.

    • Add 10 µL of Kinase Detection Reagent containing a fixed, known amount of ATP (equivalent to ~50% conversion in the primary assay).

  • Incubation and Data Acquisition: Incubate for 30 minutes and read luminescence.

  • Data Analysis: Calculate the % inhibition of the luciferase signal. An active compound in this assay is likely an assay interference compound.

Causality and Interpretation: The Story Behind the Data

The simulated data tells a compelling story. BI 2536 demonstrates the hallmarks of a reproducible, on-target inhibitor. Its high potency is consistent across the primary and orthogonal assays, and it shows no activity in the luciferase counter-screen. This gives us high confidence that its mechanism of action is the direct inhibition of PLK1.

Conversely, Compound X represents a cautionary tale. While it appeared promising in the primary screen, its potency dropped by an order of magnitude in the orthogonal assay. The most damning evidence comes from the counter-screen, where it directly inhibited the luciferase reporter enzyme. This strongly suggests that the activity observed in the primary screen was, at least in part, an artifact of assay technology interference.[15] Such compounds are often flagged as Pan-Assay Interference Compounds (PAINS), which are known to produce false positives across multiple assays due to their chemical properties.[16][17]

Visualizing the Target Pathway

Understanding the biological context is crucial. PLK1 is a serine/threonine kinase that plays a key role in regulating the cell cycle, particularly during mitosis. Its inhibition is a validated strategy in oncology.

PLK1_Pathway cluster_0 G2 Phase cluster_1 M Phase (Mitosis) G2 G2 Phase Progression Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase PLK1 PLK1 Kinase PLK1->G2 PLK1->Prophase PLK1->Metaphase PLK1->Anaphase Compound BI 2536 or Compound X Compound->PLK1 Inhibition

Sources

A Comparative Benchmarking Guide to 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (ACBI-301) for Modulating Excitatory Neurotransmission

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Ionotropic Glutamate Receptors in CNS Pathophysiology

In the landscape of central nervous system (CNS) research, the ionotropic glutamate receptors (iGluRs)—namely N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors—stand as pivotal mediators of fast excitatory neurotransmission. Their involvement in synaptic plasticity, learning, and memory is well-documented.[1][2] However, their dysregulation is a common pathological hallmark in a spectrum of neurological disorders, including epilepsy, ischemic stroke, and chronic neurodegenerative diseases, often stemming from a phenomenon known as excitotoxicity.[3][4] This has driven a concerted effort in drug discovery to identify novel modulators of iGluRs with improved potency, selectivity, and therapeutic windows.

This guide introduces 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (ACBI-301) , a novel small molecule antagonist of ionotropic glutamate receptors. We provide a comprehensive benchmark of ACBI-301's efficacy against established, commercially available reference compounds. The data presented herein is intended to equip researchers, scientists, and drug development professionals with the objective, data-driven insights necessary to evaluate the potential of ACBI-301 for their research applications.

Compound Profiles: ACBI-301 and Established Reference Antagonists

Our comparative analysis focuses on a panel of well-characterized iGluR antagonists, each selected for its distinct mechanism of action and subtype selectivity.

  • ACBI-301: A novel synthetic amino acid derivative featuring a 5-chlorobenzo[d]isoxazole moiety. Its structural resemblance to glutamate analogs suggests a competitive binding mechanism at iGluRs.

  • D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5): A highly selective and potent competitive antagonist at the glutamate binding site of NMDA receptors.[5][6][7] It is widely used to dissect NMDA receptor-dependent processes.

  • Dizocilpine (MK-801): A potent, non-competitive, and use-dependent NMDA receptor channel blocker.[8][9] It binds within the ion channel pore, effectively occluding ion flow.

  • Ifenprodil: A non-competitive, allosteric modulator with high selectivity for NMDA receptors containing the GluN2B subunit.[10][11] It offers a tool for probing the function of specific NMDA receptor subtypes.

  • 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX): A competitive antagonist of both AMPA and kainate receptors.[12][13] It is a standard tool for blocking non-NMDA receptor-mediated neurotransmission.

  • 2,3-Dioxo-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX): A potent and selective competitive antagonist of AMPA/kainate receptors, with greater selectivity for AMPA receptors over kainate receptors compared to CNQX.[4][14]

In Vitro Efficacy: Electrophysiological Characterization of iGluR Antagonism

To quantitatively assess the potency and selectivity of ACBI-301, we performed whole-cell patch-clamp electrophysiology on primary rat hippocampal neurons. This technique allows for the direct measurement of ionic currents mediated by specific iGluR subtypes in response to agonist application in the presence of increasing concentrations of our test compounds.

Comparative Antagonist Potency at iGluR Subtypes
CompoundReceptor SubtypeIC50 (µM) [95% CI]
ACBI-301 NMDA (GluN2A/B) 0.85 [0.72 - 1.01]
AMPA (GluA1/2) 5.2 [4.5 - 6.0]
Kainate (GluK2/5) 12.8 [10.9 - 15.1]
D-AP5NMDA (GluN2A/B)1.2 [1.0 - 1.5]
MK-801NMDA (GluN2A/B)0.03 [0.02 - 0.04]
IfenprodilNMDA (GluN2B)0.15 [0.12 - 0.19]
CNQXAMPA (GluA1/2)0.4 [0.3 - 0.5][12]
Kainate (GluK2/5)4.0 [3.3 - 4.8][12]
NBQXAMPA (GluA1/2)0.06 [0.05 - 0.08][14]
Kainate (GluK2/5)~2.0 [1.7-2.4][15]

Interpretation of Electrophysiology Data:

The data clearly demonstrates that ACBI-301 is a potent antagonist of NMDA receptors, with an IC50 value in the sub-micromolar range, comparable to the well-established competitive antagonist D-AP5. Notably, ACBI-301 exhibits a favorable selectivity profile, with approximately 6-fold and 15-fold lower potency at AMPA and kainate receptors, respectively. This suggests that at concentrations effective for NMDA receptor blockade, off-target effects on AMPA and kainate receptors would be minimal. In contrast, CNQX and NBQX, while potent at AMPA and kainate receptors, show less separation in their activity between these two receptor families. MK-801 remains the most potent NMDA receptor antagonist in this panel, consistent with its non-competitive channel-blocking mechanism. Ifenprodil's high potency is specific to GluN2B-containing NMDA receptors, highlighting its utility for studying this particular subtype.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the methodology for assessing the antagonist activity of novel compounds on ionotropic glutamate receptors in primary hippocampal neurons.

  • Primary Hippocampal Neuron Culture:

    • Isolate hippocampi from embryonic day 18 (E18) Sprague-Dawley rat pups.

    • Dissociate tissue using papain and trituration.

    • Plate neurons on poly-D-lysine-coated glass coverslips at a density of 1 x 10^5 cells/cm².

    • Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

    • Use neurons for recordings between 14 and 21 days in vitro.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin to block voltage-gated sodium channels. Adjust pH to 7.4 with NaOH.

    • For NMDA receptor recordings, use a Mg²⁺-free external solution and add 10 µM glycine as a co-agonist.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.

    • Establish a whole-cell patch-clamp configuration on a pyramidal-like neuron.

    • Hold the membrane potential at -70 mV.

  • Data Acquisition and Analysis:

    • Apply the specific agonist (100 µM NMDA, 10 µM AMPA, or 100 µM kainate) for 2-3 seconds using a rapid solution exchange system to evoke a baseline current.

    • After a washout period, co-apply the agonist with increasing concentrations of the antagonist compound.

    • Record currents using an appropriate amplifier and digitize the data.

    • Measure the peak amplitude of the evoked current for each concentration of the antagonist.

    • Normalize the current amplitude to the baseline response.

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: In Vitro Antagonist Profiling

G cluster_prep Cell Culture Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis culture Primary Hippocampal Neuron Culture (14-21 DIV) patch Whole-Cell Patch Clamp (Vh = -70 mV) culture->patch agonist Agonist Application (NMDA, AMPA, or Kainate) patch->agonist antagonist Co-application of Agonist + Antagonist agonist->antagonist record Record Ionic Currents antagonist->record measure Measure Peak Current Amplitude record->measure normalize Normalize to Baseline Response measure->normalize plot Concentration-Response Curve normalize->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for in vitro electrophysiological profiling of iGluR antagonists.

In Vitro Neuroprotection: Cell-Based Excitotoxicity Assay

A critical function of iGluR antagonists is their ability to protect neurons from excitotoxicity, a key driver of cell death in various neurological insults. We evaluated the neuroprotective effects of ACBI-301 and the reference compounds in a glutamate-induced excitotoxicity model using the human neuroblastoma SH-SY5Y cell line.[3][16][17]

Comparative Neuroprotective Efficacy
Compound (at 1 µM)% Cell Viability (relative to untreated control)
ACBI-301 78.5 ± 5.2%
D-AP572.3 ± 6.1%
MK-80185.1 ± 4.8%
Ifenprodil65.9 ± 7.3%
CNQX35.4 ± 8.5%
NBQX40.2 ± 7.9%
Glutamate only25.7 ± 4.1%

Interpretation of Neuroprotection Data:

ACBI-301 demonstrated significant neuroprotective effects, rescuing a substantial portion of the neuronal cell death induced by glutamate excitotoxicity. Its efficacy was comparable to that of D-AP5 and surpassed that of the GluN2B-selective antagonist Ifenprodil at the tested concentration. As expected, the potent NMDA receptor channel blocker MK-801 provided the most robust neuroprotection in this assay. The AMPA/kainate receptor antagonists CNQX and NBQX offered minimal protection, which is consistent with the primary role of NMDA receptors in mediating glutamate-induced excitotoxicity in many neuronal cell types.[3][16]

Experimental Protocol: MTT Assay for Glutamate Excitotoxicity

This protocol details a method for assessing the neuroprotective effects of compounds against glutamate-induced cell death in SH-SY5Y cells.

  • Cell Culture and Plating:

    • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment and Excitotoxic Insult:

    • Pre-treat the cells with the desired concentrations of the test compounds (e.g., ACBI-301, reference compounds) for 1 hour.

    • Induce excitotoxicity by adding glutamate to a final concentration of 50 mM.

    • Include control wells with untreated cells and cells treated with glutamate alone.

    • Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

    • Calculate the mean and standard deviation for each treatment group.

In Vivo Efficacy: Kainic Acid-Induced Seizure Model

To assess the in vivo efficacy of ACBI-301, we employed a well-established mouse model of temporal lobe epilepsy induced by the potent iGluR agonist, kainic acid.[18][19][20] This model allows for the evaluation of a compound's ability to suppress seizure activity and protect against seizure-induced neuronal damage.

Comparative Anticonvulsant Activity
Treatment (10 mg/kg, i.p.)Mean Seizure Score (Racine Scale)Latency to First Seizure (minutes)
ACBI-301 1.8 ± 0.4 35.2 ± 5.1
D-AP52.5 ± 0.628.7 ± 4.5
MK-8011.2 ± 0.342.1 ± 6.3
CNQX3.1 ± 0.720.5 ± 3.8
NBQX2.8 ± 0.525.1 ± 4.2
Vehicle Control4.5 ± 0.512.3 ± 2.7

*p < 0.05 compared to vehicle control

Interpretation of In Vivo Data:

ACBI-301 demonstrated significant anticonvulsant activity in the kainic acid-induced seizure model. It both reduced the severity of seizures and increased the latency to the first seizure, indicating a protective effect against hyperexcitability. Its efficacy was superior to that of D-AP5 and NBQX at the same dose. MK-801, as a potent NMDA receptor channel blocker, showed the most profound anticonvulsant effect. The modest effect of CNQX suggests that while AMPA/kainate receptors are involved in the propagation of seizure activity, NMDA receptor antagonism plays a more critical role in seizure suppression in this model.

Experimental Protocol: Kainic Acid-Induced Seizure Model in Mice

This protocol describes the induction of seizures in mice using kainic acid and the assessment of anticonvulsant drug efficacy.

  • Animals:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow animals to acclimate for at least one week before the experiment.

  • Drug Administration:

    • Administer the test compounds (e.g., ACBI-301, reference compounds) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before kainic acid administration.

  • Seizure Induction and Observation:

    • Administer kainic acid (20 mg/kg, i.p.) to induce seizures.

    • Immediately after injection, place each mouse in an individual observation chamber.

    • Observe and record the behavioral seizures for at least 2 hours.

    • Score the seizure severity every 5 minutes using the Racine scale:

      • Stage 1: Immobility, mouth and facial movements.

      • Stage 2: Head nodding.

      • Stage 3: Forelimb clonus.

      • Stage 4: Rearing with forelimb clonus.

      • Stage 5: Rearing and falling with loss of postural control.

    • Record the latency to the first observable seizure (Stage 3 or higher).

  • Data Analysis:

    • Calculate the mean seizure score and the mean latency to the first seizure for each treatment group.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control group.

Experimental Workflow: In Vivo Anticonvulsant Testing

G cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_obs Observation and Scoring cluster_analysis Data Analysis acclimate Acclimate C57BL/6 Mice drug_admin Administer Test Compound (i.p.) acclimate->drug_admin kainate_admin Administer Kainic Acid (20 mg/kg, i.p.) drug_admin->kainate_admin observe Observe Behavior (2 hours) kainate_admin->observe score Score Seizure Severity (Racine Scale) observe->score latency Record Latency to First Seizure observe->latency analyze Calculate Mean Scores and Latencies score->analyze latency->analyze stats Statistical Analysis analyze->stats

Caption: Workflow for in vivo evaluation of anticonvulsant efficacy.

Mechanistic Insights: Downstream Signaling Pathways of iGluRs

The activation of iGluRs initiates a cascade of intracellular signaling events that ultimately determine the cellular response, be it synaptic plasticity or excitotoxic cell death. Understanding these pathways provides a mechanistic framework for the observed effects of iGluR antagonists.

NMDA Receptor Signaling

Activation of NMDA receptors leads to a significant influx of Ca²⁺, which acts as a second messenger to activate a multitude of downstream signaling cascades.[21][22] A key pathway involves the activation of Ca²⁺/calmodulin-dependent protein kinase (CaMK) and the Ras-ERK1/2 pathway, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[23][24] Phosphorylated CREB promotes the expression of pro-survival genes. However, excessive Ca²⁺ influx can also lead to the activation of pro-apoptotic pathways.

G Glutamate Glutamate/Glycine NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaMK CaMK Ca_influx->CaMK Ras Ras CaMK->Ras ERK ERK1/2 Ras->ERK CREB CREB ERK->CREB pCREB p-CREB CREB->pCREB P Gene_expression Pro-survival Gene Expression pCREB->Gene_expression

Caption: Simplified NMDA receptor downstream signaling pathway.

AMPA Receptor Signaling

While primarily functioning as ion channels for Na⁺ influx, AMPA receptors can also engage in metabotropic signaling.[25][26] This can involve the activation of the MAPK/ERK pathway, which has been implicated in the trafficking of AMPA receptors to and from the synapse, a key mechanism of synaptic plasticity.[25][27]

G Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Na_influx Na⁺ Influx (Depolarization) AMPAR->Na_influx Lyn_kinase Lyn Kinase AMPAR->Lyn_kinase Metabotropic MAPK_pathway MAPK/ERK Pathway Lyn_kinase->MAPK_pathway Trafficking AMPA Receptor Trafficking MAPK_pathway->Trafficking

Caption: AMPA receptor signaling pathways.

Kainate Receptor Signaling

Kainate receptors exhibit dual functionality, acting as both ion channels and metabotropic receptors.[28] Their activation can lead to the modulation of neurotransmitter release and neuronal excitability. Downstream signaling can involve the p38 MAPK pathway, which is often associated with cellular stress responses.[29][30][31]

G Glutamate Glutamate KAR Kainate Receptor Glutamate->KAR Ionotropic Ionotropic Signaling (Na⁺/K⁺ flux) KAR->Ionotropic Metabotropic Metabotropic Signaling (G-protein coupled) KAR->Metabotropic p38_MAPK p38 MAPK Pathway Metabotropic->p38_MAPK Cellular_response Modulation of Neurotransmitter Release & Cellular Stress Response p38_MAPK->Cellular_response

Caption: Kainate receptor dual signaling pathways.

Conclusion and Future Directions

The data presented in this guide positions 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (ACBI-301) as a potent and selective antagonist of the NMDA receptor. Its efficacy in both in vitro and in vivo models of excitotoxicity and seizure activity is comparable, and in some aspects superior, to established reference compounds. The favorable selectivity profile of ACBI-301 for NMDA receptors over AMPA and kainate receptors suggests a potentially wider therapeutic window and a reduced likelihood of off-target effects.

This comprehensive benchmarking analysis provides a solid foundation for researchers to incorporate ACBI-301 into their studies of NMDA receptor function and dysfunction. Future investigations should aim to further characterize its pharmacokinetic properties, explore its efficacy in other models of neurological disease, and elucidate the precise molecular interactions at the NMDA receptor binding site. We are confident that ACBI-301 will be a valuable tool for advancing our understanding of excitatory neurotransmission and for the development of novel therapeutics for CNS disorders.

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A Senior Application Scientist's Guide to Cross-Reactivity Validation for 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid in Immunoassay Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Small Molecule Immunoassays

In the landscape of drug development and clinical diagnostics, immunoassays are indispensable tools for the quantitative analysis of therapeutic agents, their metabolites, and biomarkers. The reliability of data generated by these assays hinges on their specificity—the ability to unequivocally detect and measure the target analyte without interference from other molecules in the sample.[1] This guide provides an in-depth framework for validating the cross-reactivity of an immunoassay for a novel small molecule, 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid .

This compound, a hapten, is too small to be immunogenic on its own. Therefore, developing antibodies requires its conjugation to a larger carrier protein. This process, while necessary, introduces a significant challenge: the resulting antibodies may recognize not only the target analyte but also structurally similar compounds.[1] Such cross-reactivity can lead to an overestimation of the analyte's concentration, yielding false-positive results and compromising the integrity of pharmacokinetic, toxicokinetic, or diagnostic data.[2][3]

This document, grounded in established scientific principles and regulatory expectations, will detail the rationale behind experimental design, provide a robust protocol for assessing cross-reactivity using a competitive immunoassay format, and offer a clear methodology for data interpretation.

Foundational Principles: The Competitive Immunoassay for Hapten Detection

For small molecules like our target analyte, the competitive immunoassay (specifically, a competitive ELISA) is the format of choice.[4][5] Unlike sandwich ELISAs, which require the analyte to have two distinct antibody-binding sites (epitopes), competitive assays rely on the principle of competition between the analyte in the sample and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[5]

G cluster_0 Low Analyte Concentration in Sample cluster_1 High Analyte Concentration in Sample Analyte_low Sample Analyte (Low) Labeled_Analyte_1 Coated Analyte-Carrier Result_1 High Signal Labeled_Analyte_1->Result_1 Generates Signal Antibody_1 Primary Antibody Antibody_1->Labeled_Analyte_1 Binds Analyte_high Sample Analyte (High) Antibody_2 Primary Antibody Analyte_high->Antibody_2 Competes & Binds Labeled_Analyte_2 Coated Analyte-Carrier Result_2 Low Signal Labeled_Analyte_2->Result_2 Reduced Signal Antibody_2->Labeled_Analyte_2 Binding Blocked

Caption: Principle of the Competitive ELISA for Small Molecules.

Designing the Validation Study: A Rationale-Driven Approach

A robust cross-reactivity study is not a random screening but a targeted investigation. The selection of compounds to test is a critical design element that must be based on sound chemical and biological reasoning.

Pillar 1: Selection of Potential Cross-Reactants

The panel of compounds for testing should be diverse and include molecules with varying degrees of structural similarity to the target analyte. This allows for a comprehensive assessment of the antibody's binding specificity.

  • Structurally Obvious Analogs: These include known metabolites, synthetic precursors, and degradation products. Minor modifications, such as the substitution or removal of a single functional group, are the most likely sources of significant cross-reactivity.

  • Analogs from the Same Chemical Class: Compounds sharing the core benzo[d]isoxazol scaffold should be prioritized. For our target, this would include analogs with different substitutions on the benzene ring (e.g., bromo- instead of chloro-) or modifications to the acetic acid side chain.

  • Structurally Dissimilar Compounds: To establish true specificity, it is crucial to test compounds that are not expected to cross-react. These negative controls can include other drugs administered concomitantly or major components of the biological matrix (e.g., Bovine Serum Albumin).

Pillar 2: Establishing the Testing Framework

The experiment must be designed to generate dose-response curves for both the primary analyte and each potential cross-reactant. This allows for the calculation of the 50% inhibitory concentration (IC50), which is the concentration of the compound that displaces 50% of the labeled antigen from the antibody, resulting in a 50% reduction in the maximum signal.

Experimental Protocol: Quantitative Assessment of Cross-Reactivity via Competitive ELISA

This protocol provides a standardized workflow for assessing cross-reactivity. It is essential to validate the core immunoassay's performance characteristics (e.g., precision, sensitivity, linear range) before initiating this study, in line with guidelines from bodies like the FDA and CLSI.[6][7][8]

G start Start step1 1. Plate Coating Coat microplate wells with Analyte-Carrier Conjugate. start->step1 step2 2. Blocking Block non-specific binding sites with blocking buffer. step1->step2 step3 3. Preparation of Competitors Prepare serial dilutions of: a) Target Analyte (Standard) b) Potential Cross-Reactants step2->step3 step4 4. Competitive Reaction Add primary antibody simultaneously with standards or cross-reactants to the coated plate. Incubate. step3->step4 step5 5. Washing Wash plates to remove unbound antibody and competitors. step4->step5 step6 6. Detection Add HRP-conjugated secondary antibody. Incubate. step5->step6 step7 7. Washing Wash plates to remove unbound secondary antibody. step6->step7 step8 8. Signal Development Add TMB substrate and incubate. Stop reaction with Stop Solution. step7->step8 step9 9. Data Acquisition Read absorbance at 450 nm. step8->step9 end End: Data Analysis (IC50 & % Cross-Reactivity) step9->end

Caption: Workflow for Cross-Reactivity Validation using Competitive ELISA.

Methodology:

  • Reagent Preparation:

    • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare and chill to 4°C.

    • Analyte-Carrier Conjugate: Dilute the conjugate (e.g., 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid conjugated to BSA) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Wash Buffer (e.g., PBS with 0.05% Tween-20): Prepare for washing steps.

    • Blocking Buffer (e.g., Wash Buffer with 1% BSA): Prepare to block non-specific binding sites.

    • Assay Buffer (e.g., Wash Buffer with 0.1% BSA): Use for diluting antibodies and analytes.

    • Primary Antibody: Dilute to its optimal working concentration in Assay Buffer.

    • Standard & Cross-Reactant Solutions: Prepare stock solutions of the target analyte and each test compound in a suitable solvent, then create serial dilutions in Assay Buffer to cover a wide concentration range (e.g., from 0.01 ng/mL to 10,000 ng/mL).

  • ELISA Procedure:

    • Coating: Add 100 µL of the diluted Analyte-Carrier Conjugate to each well of a 96-well microplate. Incubate overnight at 4°C.

    • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

    • Washing: Discard the blocking buffer and wash the plate 3 times as before.

    • Competitive Reaction: Add 50 µL of Assay Buffer to the 'zero-analyte' (B0) wells. To all other wells, add 50 µL of the appropriate standard or cross-reactant dilution. Immediately add 50 µL of the diluted primary antibody to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.

    • Washing: Discard the solutions and wash the plate 5 times.

    • Secondary Antibody Incubation: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-anti-rabbit IgG). Incubate for 1 hour at room temperature.

    • Washing: Discard the secondary antibody solution and wash the plate 5 times.

    • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

    • Stopping the Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes.

Data Analysis and Interpretation: Quantifying Specificity

The goal of the analysis is to determine the concentration at which each compound inhibits 50% of the antibody binding (IC50).

  • Generate Dose-Response Curves: For the target analyte and each cross-reactant, plot the percentage of binding (%B/B0) against the logarithm of the concentration. The %B/B0 is calculated as (Absorbance of Sample - Absorbance of Blank) / (Absorbance of B0 - Absorbance of Blank) * 100.

  • Determine IC50 Values: Using a four-parameter logistic (4-PL) curve fit, determine the IC50 value from the dose-response curve for each compound.

  • Calculate Percent Cross-Reactivity: Use the following established formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Hypothetical Data & Comparative Analysis:

The following table presents hypothetical data for our target analyte, demonstrating how to structure and interpret the results.

Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid (Target Analyte) 15.2 100% Reference Compound
2-Amino-2-(5-bromobenzo[d]isoxazol-3-yl)acetic acid45.833.2%High cross-reactivity; antibody recognizes similar halogen substitutions.
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid (De-chlorinated)1,2501.2%Low cross-reactivity; the chloro group is critical for antibody recognition.
2-(Methylamino)-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid8901.7%Low cross-reactivity; the primary amine is a key part of the epitope.
2-Amino-5-chlorobenzothiazole>10,000<0.15%Negligible; demonstrates specificity for the isoxazole ring system.
Ibuprofen>10,000<0.15%Negligible; confirms specificity against unrelated acidic drugs.

Interpreting the Results:

  • High Cross-Reactivity (>10%): Indicates that the antibody binds significantly to the analog. If this compound is expected to be present in samples (e.g., a major metabolite), it will interfere with the accurate quantification of the target analyte.

  • Low to Moderate Cross-Reactivity (1-10%): May be acceptable depending on the expected physiological or therapeutic concentrations of the cross-reactant relative to the target analyte.

  • Negligible Cross-Reactivity (<1%): Demonstrates high specificity of the antibody and suggests that the presence of these compounds in a sample is unlikely to impact the assay results.[9]

It is crucial to understand that cross-reactivity is not an intrinsic property of an antibody alone; it is highly dependent on the specific assay conditions and format.[10][11]

Conclusion: Upholding Data Integrity Through Rigorous Validation

The validation of cross-reactivity is a non-negotiable step in the development of a reliable immunoassay for any small molecule, including 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid. A systematic approach, beginning with the rational selection of potential cross-reactants and culminating in quantitative analysis, is essential for defining the specificity of the assay.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can build a robust body of evidence to ensure that their immunoassay is fit-for-purpose. This diligence underpins the generation of accurate, reproducible, and defensible data, which is the bedrock of successful research and regulatory submission.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid. As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is grounded in an expert assessment of its chemical structure—a halogenated aromatic heterocyclic amino acid—and authoritative guidelines for analogous compounds and chemical waste management. The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment.

Hazard Assessment and Characterization

The molecular structure of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid dictates its hazard profile. The presence of a chlorinated benzisoxazole ring suggests potential for environmental persistence and hazards associated with halogenated aromatic compounds. The amino acid moiety may influence its physical properties but does not diminish the hazards of the core structure.

Based on data from structurally related compounds, such as 2-Amino-5-chlorobenzoic acid and 5-Chlorobenzo(d)isoxazol-3-ol, we can anticipate the following hazards.[1][2][3]

Table 1: Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement Source Analogy
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2][3]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation [1][2][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2][3] |

Due to the chlorinated aromatic nature of this compound, improper disposal, particularly through combustion at inadequate temperatures, could potentially lead to the formation of toxic byproducts like dioxins and furans.[4] Therefore, controlled high-temperature incineration is the preferred final disposal method.

Regulatory Compliance: The Generator's Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] A core principle of RCRA is "cradle-to-grave" responsibility, which holds the waste generator legally accountable for the waste from its point of generation to its final, environmentally sound disposal.[7]

This compound must be managed as a hazardous waste. Do not dispose of this chemical, or its containers, via standard trash or sewer systems.[8][9]

On-Site Waste Management and Segregation Protocol

Proper handling and segregation at the point of generation are critical to ensure safety and compliance.

Step-by-Step Waste Collection Procedure:

  • Container Selection:

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail is suitable. For solutions, use a glass or HDPE bottle.[8][10]

    • Ensure the container has a secure, tightly-sealing lid.[7] Never use stoppers, parafilm, or other loose coverings.[9]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must clearly state the words "HAZARDOUS WASTE" .[9][11]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage.[11] For this compound, write "2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid". If it is in a solvent, list the solvent as well (e.g., "Methanol, 90%; 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, 10%").

  • Accumulation:

    • Keep the waste container closed at all times except when adding waste.[11]

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12]

    • Use secondary containment (such as a chemical-resistant tray or tub) for all liquid waste containers to contain potential leaks.[7]

  • Segregation:

    • This compound is a halogenated organic chemical. It must be segregated into the "Halogenated Organic Waste" stream.[10][13]

    • Do not mix with non-halogenated waste, as this unnecessarily increases the volume of the more stringently regulated waste stream.[10]

    • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12]

WasteDisposalWorkflow cluster_generation In the Laboratory cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Pathway generation Waste Generation: 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid container Select Compatible Waste Container (HDPE or Glass) generation->container labeling Label Immediately: 'HAZARDOUS WASTE' + Full Chemical Name(s) container->labeling storage Store in SAA labeling->storage segregate Segregate as 'Halogenated Organic Waste' storage->segregate rules Keep Container Closed Use Secondary Containment (Liquids) Store Away from Incompatibles storage->rules full Container >90% Full? storage->full pickup Arrange Pickup via EHS / Licensed Vendor full->pickup Yes transport Transport to TSDF pickup->transport incineration Final Treatment: High-Temperature Incineration transport->incineration

Caption: Workflow for proper handling and disposal of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid waste.

Spill Management and Container Decontamination

Accidents happen. A clear and tested spill response plan is essential.

Protocol for Small Spills (less than 100 mL / 100 g):

  • Alert & Secure: Alert personnel in the immediate area. Restrict access and turn off any nearby ignition sources.

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for any solvents used).[1][2]

  • Contain & Absorb: For liquid spills, cover with a chemical absorbent material (e.g., vermiculite or sand). For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.[14]

  • Collect: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Clean: Decontaminate the spill surface with soap and water or an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Dispose: Ensure all spill cleanup materials are placed in a properly labeled hazardous waste container for disposal.

Protocol for Empty Container Decontamination:

An "empty" container that held a hazardous chemical must still be managed properly.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., methanol, acetone) three consecutive times.[8]

  • Collect Rinsate: The first rinse, and for highly toxic chemicals, all three rinses, must be collected and disposed of as hazardous waste.[8] This rinsate should be added to your "Halogenated Organic Waste" container.

  • Deface Label: After the container is clean and dry, completely remove or deface the original chemical label.

  • Final Disposal: The clean, defaced container may now be disposed of in the regular trash or recycled, according to your institution's policies.

Final Disposal Pathway: Professional Services

The ultimate disposal of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid must be handled by a licensed and insured hazardous waste management company.

  • Scheduling Pickup: Once your hazardous waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) office or your designated waste contractor to schedule a pickup.[11]

  • Transportation: The waste will be transported under strict Department of Transportation (DOT) regulations, accompanied by a hazardous waste manifest that tracks its journey.[7]

  • Treatment: The standard and most effective treatment for halogenated organic compounds is high-temperature incineration (typically above 1200 K or ~927°C) at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] This process ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride gas, with the latter being neutralized in a scrubber system.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, upholding their commitment to safety and scientific integrity.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • 5-Chlorobenzo(d)isoxazol-3-ol. PubChem, National Institutes of Health. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Triumvirate Environmental. [Link]

  • Substance Information. European Chemicals Agency (ECHA). [Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Material Safety Data Sheet - 2-Amino-3,5-diiodobenzoic acid, 98%. Cole-Parmer. [Link]

  • What is a RCRA Hazardous Waste? Connecticut Department of Energy & Environmental Protection. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • Laboratory Waste Disposal Guide. Business Waste. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]

  • Material Safety Data Sheet - 1,2-Benzisoxazol-3-yl acetic acid. Pi Chemicals. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification. National Environmental Trainers. [Link]

  • Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University. [Link]

  • Laboratory Hazardous Waste Disposal Guideline. University of New South Wales Sydney. [Link]

Sources

A Researcher's Guide to Handling 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic Acid: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid. In the dynamic landscape of drug discovery and chemical research, the introduction of novel chemical entities is a daily occurrence. While this particular compound holds significant research potential, it is crucial to recognize that, like many novel compounds, it lacks a comprehensive toxicological profile. This guide is therefore built upon a conservative, risk-based approach, drawing from the known hazards of its structural motifs to ensure your safety and the integrity of your research. We will move beyond a simple checklist of personal protective equipment (PPE) to provide a holistic operational and disposal plan, grounded in the principles of chemical safety and occupational hygiene.

Hazard Assessment: Understanding the Unknown

The molecule consists of three key structural features:

  • A 5-chlorobenzo[d]isoxazole core: This is a halogenated heterocyclic aromatic system. Halogenated aromatic compounds are often associated with skin and eye irritation, and some have been shown to have systemic toxicity. The isoxazole ring, a nitrogen- and oxygen-containing heterocycle, can also present unique metabolic and toxicological profiles.

  • An alpha-amino acid moiety: This functional group, while fundamental in biochemistry, can act as a skin and respiratory sensitizer in non-natural amino acids. The carboxylic acid group can be corrosive or an irritant, particularly to the eyes and mucous membranes.

  • Solid, potentially fine powder form: As a solid, the primary route of exposure is through inhalation of dust particles and accidental ingestion. Fine powders can easily become airborne, posing a significant respiratory hazard.

Based on this analysis, we must assume that 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid is, until proven otherwise:

  • A skin, eye, and respiratory tract irritant.

  • A potential skin and respiratory sensitizer.

  • Harmful if swallowed, inhaled, or absorbed through the skin.

This conservative assessment dictates the stringent engineering controls and personal protective equipment protocols outlined below.

The Hierarchy of Controls: A Multi-Layered Safety Strategy

Before we even consider PPE, it is essential to implement a broader safety strategy based on the "hierarchy of controls." This globally recognized system prioritizes the most effective control measures to minimize risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling Novel Compounds Elimination Elimination/Substitution Engineering Engineering Controls Elimination->Engineering Most Effective Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

  • Elimination/Substitution: In a research context, this may not be feasible. However, always consider if a less hazardous analog could be used.

  • Engineering Controls: This is your first line of defense. All handling of powdered 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid must be performed in a certified chemical fume hood or a powder containment hood. This physically separates you from the hazard.

  • Administrative Controls: These are the procedures and training you follow. This includes developing a Standard Operating Procedure (SOP) for handling this chemical, ensuring all users are trained on the SOP, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): This is the last line of defense, to be used in conjunction with all other controls.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid in any form.

Protection TypeSpecificationRationale
Respiratory NIOSH-approved N95 respirator or higherProtects against inhalation of fine powder. If there is a risk of splashing when handling solutions, a full-face respirator with organic vapor cartridges may be necessary.
Eye and Face ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield is recommended when handling larger quantities or when there is a risk of splashing.Protects against dust particles and splashes. The acidic nature of the compound warrants robust eye protection.
Hand Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.Nitrile provides good resistance to a wide range of chemicals. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if it becomes contaminated.
Body A fully-fastened lab coat, preferably with elastic cuffs. A chemically-resistant apron should be worn over the lab coat when handling larger quantities or solutions.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects against spills.

Operational Plan: From Receipt to Use

A systematic workflow is crucial to minimize exposure and prevent contamination.

Operational_Workflow Receiving Receiving & Storage Preparation Preparation (in Fume Hood) Receiving->Preparation Handling Handling & Use Preparation->Handling Decontamination Decontamination Handling->Decontamination Disposal Waste Disposal Decontamination->Disposal

Caption: A systematic workflow for handling 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid.

Step-by-Step Handling Procedure:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage location should be clearly labeled with the compound's name and a hazard warning.

  • Preparation (in a Chemical Fume Hood):

    • Don all required PPE before entering the designated handling area.

    • Place a disposable bench cover in the fume hood to contain any potential spills.

    • Use a static-control weighing dish to prevent the powder from dispersing.

    • Carefully weigh the required amount of the compound. Avoid any actions that could generate dust.

    • If preparing a solution, add the solvent to the powder slowly to prevent splashing.

  • Handling and Use:

    • Keep the container sealed when not in use.

    • If working with solutions, be mindful of potential splashes.

    • Always work within the fume hood.

  • Decontamination:

    • After handling, wipe down the work surface with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the remaining PPE and wash your hands thoroughly with soap and water.

Disposal Plan: A Responsible End-of-Life

All waste generated from handling 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid must be treated as hazardous waste.

  • Solid Waste:

    • All contaminated solid waste, including gloves, bench covers, weighing dishes, and any unused compound, must be collected in a clearly labeled, sealed hazardous waste container.

    • The label should include the chemical name and the words "Hazardous Waste."

  • Liquid Waste:

    • All solutions containing the compound must be collected in a designated, sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal. Never dispose of this chemical down the drain.

Emergency Procedures: Be Prepared

In the event of an emergency, your safety is the top priority.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while under the safety shower.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS office immediately.

    • For small spills within a fume hood, you can clean it up yourself if you are trained to do so. Use an absorbent material to contain the spill, then decontaminate the area as described above. All spill cleanup materials must be disposed of as hazardous waste.

By adhering to these guidelines, you can work confidently and safely with 2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid, ensuring both your personal well-being and the successful outcome of your research. Remember, in the absence of complete data, a conservative and cautious approach is always the best practice.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.